Ethyllucidone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2Z)-2-[(E)-1-ethoxy-3-phenylprop-2-enylidene]-4-methoxycyclopent-4-ene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-3-21-14(10-9-12-7-5-4-6-8-12)16-13(18)11-15(20-2)17(16)19/h4-11H,3H2,1-2H3/b10-9+,16-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDCQNBTLHLBEP-WPVXAIGOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C1C(=O)C=C(C1=O)OC)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\1/C(=O)C=C(C1=O)OC)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ethyllucidone: A Technical Guide to Synthesis and Characterization
Disclaimer: The scientific literature presents conflicting information regarding the chemical identity of "ethyllucidone." This guide consolidates the available data, highlighting the existing ambiguities and knowledge gaps. Researchers should be aware that the name "this compound" may refer to more than one distinct chemical entity.
Introduction: The Ambiguity of This compound (B1151810)
This compound is a natural product reported to be isolated from the roots of Lindera strychnifolia. However, a significant point of confusion arises from the attribution of this name to at least two different molecular structures in various sources: a chalcone (B49325) and a C-benzylated dihydrochalcone (B1670589). This discrepancy is critical, as the structural differences have profound implications for the compound's physicochemical properties and biological activity.
Furthermore, much of the biological data, particularly concerning anti-inflammatory effects, is associated with a structurally similar compound, lucidone (B1675363) . It is scientifically unsound to extrapolate the biological activities of lucidone to this compound without direct experimental evidence. This guide will clearly delineate the information pertaining to each of these compounds.
Physicochemical Properties
The conflicting reports on the structure of this compound extend to its fundamental physicochemical properties. The table below summarizes the data associated with the two potential structures.
| Property | This compound (Chalcone Structure) | This compound (C-benzylated Dihydrochalcone Structure) | Source |
| Molecular Formula | C₁₇H₁₆O₄ | C₂₀H₂₂O₅ | |
| Molecular Weight | 284.31 g/mol | 342.39 g/mol | |
| CAS Number | 1195233-59-0 | Not explicitly defined | |
| Chemical Class | Chalcone | C-benzylated Dihydrochalcone | |
| Natural Source | Roots of Lindera strychnifolia | Roots of Lindera strychnifolia |
Synthesis of this compound (Chalcone Structure)
While a specific, optimized protocol for the synthesis of the chalcone form of this compound has not been published, a plausible route is via the Claisen-Schmidt condensation. This general method is widely used for the synthesis of chalcones.
General Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes a general procedure for the base-catalyzed condensation of a substituted acetophenone (B1666503) and a benzaldehyde (B42025) derivative.
Reaction Scheme:
-
Reactants: A suitably substituted acetophenone and benzaldehyde.
-
Catalyst: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
-
Solvent: Typically ethanol (B145695) or a similar protic solvent.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base (e.g., 40% NaOH).
-
Aldehyde Addition: Cool the reaction mixture in an ice bath and slowly add the substituted benzaldehyde (1 equivalent).
-
Reaction: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Precipitation: Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water to remove inorganic impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Workflow for Chalcone Synthesis
Caption: A generalized workflow for the synthesis of chalcones.
Characterization of this compound (C-benzylated Dihydrochalcone Structure)
Detailed spectroscopic data has been published for a compound identified as this compound, isolated from Lindera strychnifolia, which possesses a C-benzylated dihydrochalcone scaffold.
Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR (600 MHz, CDCl₃) and ¹³C NMR (150 MHz, CDCl₃) Spectral Data
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
| 1 | 165.4 | |
| 2 | 108.9 | |
| 3 | 163.7 | |
| 4 | 96.5 | 6.01 (s) |
| 5 | 162.1 | |
| 6 | 106.1 | |
| 7 | 204.5 | |
| 8 | 46.1 | 3.35 (t, 7.2) |
| 9 | 30.2 | 2.95 (t, 7.2) |
| 1' | 139.1 | |
| 2' | 128.8 | 7.25 (m) |
| 3' | 128.8 | 7.25 (m) |
| 4' | 126.5 | 7.18 (t, 7.2) |
| 5' | 128.8 | 7.25 (m) |
| 6' | 128.8 | 7.25 (m) |
| 3-OCH₃ | 55.4 | 3.85 (s) |
| 5-OCH₃ | 55.8 | 3.89 (s) |
| 6-CH₂ | 21.6 | 3.95 (s) |
Table 2: Key 2D NMR Correlations (COSY and HMBC)
| Proton(s) | COSY Correlations | HMBC Correlations |
| H-8 (δ 3.35) | H-9 (δ 2.95) | C-7, C-9, C-1', C-2', C-6' |
| H-9 (δ 2.95) | H-8 (δ 3.35) | C-7, C-8, C-1' |
| H-4 (δ 6.01) | C-2, C-3, C-5, C-6 | |
| 3-OCH₃ (δ 3.85) | C-3 | |
| 5-OCH₃ (δ 3.89) | C-5 | |
| 6-CH₂ (δ 3.95) | C-5, C-6, C-1' |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5 mg of purified this compound.
-
Solvent Addition: Dissolve the sample in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments, degas the sample by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Capping: Securely cap the NMR tube before insertion into the spectrometer.
Isolation of this compound from Lindera strychnifolia
A specific protocol for the isolation of this compound has not been detailed. However, a general procedure for the extraction and isolation of chalcones from plant material can be applied.
General Experimental Protocol
-
Preparation of Plant Material: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Extraction: Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for 24-48 hours.
-
Concentration: Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
Fractionation: Subject the concentrated extract to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water).
-
Purification: The fraction containing the target compound (identified by TLC and/or bioassay) is further purified using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Workflow for Natural Product Isolation
Caption: A generalized workflow for the isolation of this compound.
Biological Activity: The Case of Lucidone
There is a significant lack of specific biological activity data for this compound in the public domain. However, the structurally related compound, lucidone, has been studied for its anti-inflammatory properties.
Lucidone has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). This activity is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Postulated Signaling Pathway of Lucidone
The anti-inflammatory action of lucidone is believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Caption: Postulated mechanism of Lucidone's anti-inflammatory action.
Conclusion and Future Directions
The current body of scientific literature on "this compound" is marked by ambiguity, with the name potentially referring to at least two different chemical structures. This technical guide has summarized the available information on the synthesis and characterization of these compounds, while also highlighting the critical distinction from the related molecule, lucidone.
Future research should focus on:
-
Unambiguous Structural Elucidation: Definitive characterization of the compound(s) isolated from Lindera strychnifolia and referred to as this compound.
-
Development of Specific Synthetic Protocols: The establishment of reliable and optimized synthetic routes to produce sufficient quantities of unambiguously characterized this compound for further study.
-
Comprehensive Biological Evaluation: In-depth investigation of the biological activities of purified and structurally confirmed this compound to determine its therapeutic potential, independent of the data available for lucidone.
Ethyllucidone: A Technical Guide to its Hypothesized Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific biological activity and mechanism of action of ethyllucidone (B1151810) is currently limited. This guide presents a hypothesized framework based on the well-documented activities of its chemical class, chalcones, and its close structural analog, lucidone (B1675363). The signaling pathways, quantitative data, and experimental protocols described herein are largely based on studies of lucidone and serve as a predictive model for the potential biological activity of this compound.
Introduction
This compound is a natural chalcone (B49325) isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant with a history of use in Traditional Chinese Medicine for treating inflammatory conditions and pain.[1] Chalcones, a subclass of flavonoids, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, a motif associated with a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2] Given its chemical nature and the ethnobotanical context of its source, this compound is a compound of significant interest for its therapeutic potential.
This technical guide consolidates the current understanding of this compound's likely biological activities by leveraging data from the closely related and more extensively studied chalcone, lucidone. It provides a comprehensive overview of the hypothesized mechanisms of action, quantitative data from relevant in vitro and in vivo models, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Core Hypothesized Mechanism of Action: Anti-inflammatory Effects
The primary hypothesized biological activity of this compound is the modulation of inflammatory responses. This is based on the well-established anti-inflammatory properties of lucidone and other chalcones.[3][4] The central hypothesis is that this compound mitigates inflammation by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3]
Signaling Pathways
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation. Inactive NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chalcones like lucidone have been shown to interfere with this pathway, preventing the nuclear translocation of NF-κB and subsequent gene expression.
MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. Lucidone has been observed to inhibit the phosphorylation of JNK1/2 and p38 MAPK in LPS-induced models, suggesting that this compound may exert similar effects.
Hypothesized anti-inflammatory mechanism of this compound.
Quantitative Data on the Anti-inflammatory Effects of Lucidone (as a proxy for this compound)
The following tables summarize key quantitative findings from studies on lucidone's anti-inflammatory properties, which may inform predictions of this compound's potential efficacy.
Table 1: In Vitro Anti-inflammatory Activity of Lucidone
| Target Mediator | Assay System | Efficacy |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50: 2.77 µg/mL |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | At 10 µg/mL, reduced PGE2 from 846 pg/mL to 154 pg/mL |
| Tumor Necrosis Factor-alpha (TNF-α) | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition |
Table 2: In Vivo Anti-inflammatory Activity of Lucidone
| Target Mediator | Model | Dosage | Effect |
| Nitric Oxide (NO) Production | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent inhibition (IC50 = 51.1 mg/kg) |
| Prostaglandin E2 (PGE2) Production | LPS-induced mouse liver | 100 mg/kg | Reduction from 158.2 pg/ml to 141.3 pg/ml |
| iNOS Protein Expression | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent reduction |
| COX-2 Protein Expression | LPS-induced mouse liver | 50-200 mg/kg | Dose-dependent reduction |
Potential Anticancer Activity
Chalcones are known to exhibit cytotoxic effects against various cancer cell lines. While no data exists for this compound, it is plausible that it could induce apoptosis and cause cell cycle arrest in cancer cells. Future research would need to establish this foundational data.
A typical workflow for characterizing a novel compound's bioactivity.
Experimental Protocols
Detailed experimental protocols for this compound are not available. The following sections outline general methodologies commonly used to evaluate the bioactivities of natural products like chalcones.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
This protocol assesses the ability of a test compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated murine macrophage cells.
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). Cells are pre-treated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay): 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent. The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration, a stable product of NO, is determined from a sodium nitrite standard curve.
-
Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only treated control.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
This assay determines the effect of a test compound on the viability of cancer cells.
-
Cell Seeding: Cancer cells (e.g., HCT116, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability relative to the vehicle control is calculated, and the half-maximal inhibitory concentration (IC50) value is determined using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This method is used to determine the effect of a test compound on the protein levels of target molecules, such as iNOS, COX-2, or components of signaling pathways.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The density of the bands is quantified using image analysis software and normalized to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct experimental data on this compound is currently lacking, its structural similarity to the well-studied chalcone, lucidone, and its origin from a plant with traditional anti-inflammatory uses, strongly suggest its potential as a bioactive compound. The hypothesized mechanisms, primarily the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research.
The immediate path forward for elucidating the biological activity of this compound involves a systematic in vitro screening to confirm its cytotoxic and anti-inflammatory properties. Should these initial studies yield positive results, subsequent research should focus on detailed mechanism of action studies to identify its molecular targets and validate its effects on the hypothesized signaling pathways. Such a research program will be crucial in determining the true therapeutic potential of this novel natural product.
References
Ethyllucidone: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on ethyllucidone (B1151810) is exceptionally limited. This guide consolidates the current information and, where specific data is unavailable, provides generalized protocols based on the compound's chemical class. A significant knowledge gap exists, presenting opportunities for future research.
Introduction
This compound is a natural product belonging to the chalcone (B49325) class of compounds, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] Its potential therapeutic applications have garnered interest, though research remains in a nascent stage.[2] This document provides a comprehensive overview of its natural source, generalized isolation protocols, and known physicochemical properties.
Natural Source
This compound has been reported to be isolated from the roots of Lindera strychnifolia (Lauraceae).[3][4] This plant species is known to produce a variety of other secondary metabolites, including sesquiterpenes and other phenolic compounds.[3] While Lindera strychnifolia is the identified botanical origin, the specific concentration of this compound within the plant has not been documented in available literature.
Physicochemical Properties
Comprehensive, experimentally determined physicochemical data for this compound are largely unavailable. The following tables summarize the basic molecular information and highlight the current data gaps.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2Z)-2-[(2E)-1-Ethoxy-3- phenyl-2-propen-1-ylidene]-4- methoxy-4-cyclopentene-1,3- dione | |
| CAS Number | 1195233-59-0 | |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| Chemical Class | Chalcone | |
| SMILES String | Not definitively available in public databases. |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Specific solubility in water or common organic solvents has not been publicly reported. |
Note on a Related Compound: Lucidone (B1675363)
It is crucial to distinguish this compound from a structurally similar compound, lucidone (CAS 19956-53-7). The structural difference is the presence of an ethoxy (-OCH₂CH₃) group in this compound where lucidone has a hydroxyl (-OH) group. This seemingly minor difference can significantly impact the compound's physicochemical and biological properties. Much of the biological activity data, particularly regarding anti-inflammatory effects via inhibition of NF-κB and MAPK signaling pathways, has been conducted on lucidone and should not be attributed to this compound without independent verification.
Experimental Protocols: Isolation of this compound
A specific, detailed protocol for the isolation of this compound from Lindera strychnifolia has not been published. However, a general approach for the isolation of chalcones from plant material can be employed. The following is a generalized workflow and protocol that would require optimization for this compound.
Caption: Generalized workflow for the isolation and purification of this compound from its natural source.
4.2.1. Sample Preparation
-
Collection: Collect the roots of Lindera strychnifolia.
-
Drying: Air-dry the plant material to a constant weight at a controlled temperature (e.g., 40-50 °C) to prevent enzymatic degradation.
-
Grinding: Grind the dried roots into a coarse powder to increase the surface area for extraction.
4.2.2. Extraction The choice of extraction method is critical and depends on the physicochemical properties of this compound.
Table 3: Comparison of Potential Extraction Techniques
| Method | Description | Advantages | Disadvantages |
| Maceration | Soaking the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol) at room temperature for 24-48 hours with occasional stirring. | Simple, requires minimal specialized equipment. | Time-consuming, may result in incomplete extraction. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Efficient for exhaustive extraction, requires less solvent over time. | Can degrade thermolabile compounds due to prolonged heat exposure. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Fast, efficient, and often results in higher yields. | Requires specialized equipment, potential for localized heating. |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the extraction solvent. | Highly selective, solvent-free final product, suitable for sensitive compounds. | High initial equipment cost, requires high pressure. |
Protocol for Maceration:
-
Soak the powdered plant material in methanol or ethanol (B145695) at room temperature for 24-48 hours.
-
Filter the extract to remove solid plant material.
-
Repeat the process multiple times to ensure complete extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
4.2.3. Fractionation
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate (B1210297), to separate compounds based on their polarity.
-
Concentrate each fraction and, if a bioassay is available, test for the desired activity to identify the fraction containing this compound.
4.2.4. Purification The fraction showing the highest concentration of the target compound should be further purified using chromatographic techniques.
Protocol for Column Chromatography:
-
Subject the active fraction to column chromatography over silica gel.
-
Elute with a gradient of solvents (e.g., a hexane-ethyl acetate gradient) to separate the components.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine fractions containing the compound of interest.
Protocol for Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, employ preparative HPLC. A C18 column is typically used for the separation of chalcones.
-
Dissolve the partially purified sample in the initial mobile phase and filter through a 0.22 µm syringe filter.
-
Inject the sample and collect the fractions corresponding to the peak of this compound.
-
Remove the solvent from the collected fractions by lyophilization or evaporation under reduced pressure to obtain the highly purified compound.
4.2.5. Structural Elucidation As detailed spectroscopic data for this compound is not publicly available, the following techniques would be crucial for structural confirmation after isolation:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the complete chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Future Research Directions
The current state of knowledge regarding this compound is nascent, presenting clear opportunities for significant scientific investigation.
-
Isolation and Structural Elucidation: Development of a robust and detailed protocol for the isolation of this compound from Lindera strychnifolia and complete structural elucidation using modern spectroscopic techniques.
-
Chemical Synthesis: The total synthesis of this compound would provide a reliable source of the compound for extensive biological testing.
-
Biological Screening: A comprehensive screening of this compound against a wide range of biological targets is necessary to identify potential therapeutic activities.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action and involved signaling pathways will be crucial.
Conclusion
This compound is a natural product from Lindera strychnifolia that remains largely uncharacterized in scientific literature. While its definitive isolation protocol and biological activities are yet to be thoroughly investigated, the generalized methodologies presented in this guide provide a foundational framework for researchers to pursue further studies on this potentially valuable compound. The significant data gaps highlight the need for more research to unlock the full therapeutic potential of this compound.
References
An In-depth Technical Guide on Ethyllucidone (CAS Number: 1195233-59-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research on the specific pharmacological properties, experimental protocols, and signaling pathways of Ethyllucidone is limited in publicly available literature. This guide provides a comprehensive overview based on its chemical classification as a chalcone (B49325) and its origin from Lindera strychnifolia. The information presented for signaling pathways and experimental data is primarily based on studies of closely related compounds and extracts from its source plant.[1]
Introduction
This compound is a naturally occurring chalcone, a class of flavonoids known for their diverse biological activities.[1][2] It has been isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant used in Traditional Chinese Medicine.[1][2] Chalcones are characterized by their 1,3-diphenyl-2-propen-1-one backbone and serve as precursors to other flavonoids in plants. Given the wide range of pharmacological activities associated with chalcones, this compound is a compound of interest for potential therapeutic applications. However, it is crucial to note that while its chemical structure and origin are known, its biological profile remains largely uncharacterized in peer-reviewed literature.
Physicochemical Properties
This compound is described as a yellow powder. Its fundamental chemical and physical properties are summarized below.
| Property | Data | Source(s) |
| CAS Number | 1195233-59-0 | |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| Chemical Class | Chalcone, Flavonoid | |
| Natural Source(s) | Lindera strychnifolia, Lindera aggregata | |
| Purity | >98% | |
| Appearance | Yellow powder |
Biological Activity and Potential Therapeutic Applications
Direct experimental data on the biological activity of this compound is not currently available in published studies. However, based on the known activities of its chemical class (chalcones) and its parent compound, lucidone, several potential therapeutic areas can be postulated.
Potential Activities (Inferred from Related Compounds):
-
Anti-inflammatory Effects: Chalcones are known to exhibit anti-inflammatory properties. The parent compound, lucidone, has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory pathways. This is a promising area of investigation for this compound.
-
Anticancer Properties: Compounds isolated from Lindera aggregata have shown anticancer potential, and chalcones are known to have cytotoxic effects on various cancer cell lines.
-
Antioxidant Activity: Lucidone has shown antioxidant properties, suggesting that this compound may also possess the ability to mitigate oxidative stress.
-
Neuroprotective Potential: While less documented, some chalcones and other flavonoids have exhibited neuroprotective properties, indicating a possible avenue for future research with this compound.
The table below summarizes the in vitro activities of the closely related compound, lucidone, which can serve as a comparative context for future studies on this compound.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC₅₀ | 25 µM | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE₂ production | Significant at 10 µg/mL & 25 µg/mL |
Postulated Mechanisms of Action and Signaling Pathways
While the specific molecular targets of this compound are unknown, the mechanisms of action for related chalcones often involve the modulation of key intracellular signaling pathways that are central to the expression of pro-inflammatory genes.
Key Signaling Pathways Potentially Modulated by this compound:
-
NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Inflammatory signals lead to the degradation of IκB, allowing NF-κB to enter the nucleus and trigger the transcription of pro-inflammatory genes. Lucidone has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.
-
MAPK Signaling Pathway: Lucidone has been observed to suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38 MAPK, which contributes to its anti-inflammatory effects.
References
An In-Depth Technical Guide to Ethyllucidone: Physicochemical Properties, and Putative Biological Activity
Disclaimer: Publicly available scientific literature on Ethyllucidone is exceptionally limited. A comprehensive review reveals a significant lack of specific data regarding its biological activities, associated signaling pathways, and detailed experimental protocols. There is notable confusion in scientific literature and commercial databases between this compound and a structurally similar compound, Lucidone. The biological activity data presented herein predominantly pertains to Lucidone and should not be directly attributed to this compound without independent experimental verification. This guide summarizes the available information on this compound and leverages data from its close structural analog, Lucidone, to provide a relevant framework for researchers.
Core Molecular Information
This compound is a chalcone, a class of natural products characterized by a three-carbon α,β-unsaturated carbonyl system that connects two aromatic rings.[1] It has been reported to be isolated from the roots of Lindera strychnifolia.[1][2] While there is some conflicting information in various databases, the most consistent data, associated with its CAS number, is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1195233-59-0 | [3][4] |
| Molecular Formula | C₁₇H₁₆O₄ | |
| Molecular Weight | 284.31 g/mol | |
| Chemical Class | Chalcone, Flavonoid | |
| Natural Source(s) | Lindera strychnifolia, Lindera aggregata | |
| Appearance | Yellow powder |
It is crucial to distinguish this compound from the closely related compound Lucidone. The structural difference lies in the presence of an ethoxy group (-OCH₂CH₃) in this compound where Lucidone possesses a hydroxyl group (-OH). This seemingly minor variation can significantly influence the compound's physicochemical properties and biological activity.
Putative Biological Activity and Signaling Pathways (Inferred from Lucidone)
Due to the absence of specific biological data for this compound, this section focuses on the well-documented activities of its structural analog, Lucidone. Lucidone has demonstrated significant anti-inflammatory and antioxidant properties.
Lucidone has been shown to exert potent anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. Its mechanism of action is primarily attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Table 2: Comparative Anti-inflammatory Activity of Lucidone and Standard Drugs
| Compound | Target Mediator | Assay System | Efficacy (IC₅₀ or % Inhibition) | Reference(s) |
| Lucidone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC₅₀: 2.77 µg/mL | |
| Prostaglandin E₂ (PGE₂) | LPS-stimulated RAW 264.7 cells | At 10 µg/mL, reduced PGE₂ from 846 pg/mL to 154 pg/mL | ||
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Concentration-dependent inhibition | ||
| Dexamethasone | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC₅₀: 34.60 µg/mL | |
| Ibuprofen | Prostaglandin E₂ (PGE₂) | LPS-stimulated RAW 264.7 cells | Significantly suppressed PGE₂ production at 130 µM |
This data is for Lucidone, not this compound.
The NF-κB pathway is a critical regulator of the inflammatory response. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This allows the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2 (producing PGE₂), and various cytokines like TNF-α. Lucidone has been found to inhibit the phosphorylation of IκB kinase (IKK), thereby preventing IκBα degradation and blocking NF-κB's nuclear translocation and activity.
References
An In-Depth Technical Guide on the Solubility of Ethyllucidone in Organic Solvents
For: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature on the specific quantitative solubility of ethyllucidone (B1151810) in organic solvents is exceptionally limited. This guide consolidates the available information on its presumed chemical class, chalcones, and provides a framework for solubility assessment based on general principles and methodologies. All quantitative data and specific protocols should be experimentally verified.
Introduction to this compound and Its Expected Solubility Profile
This compound is a natural product belonging to the chalcone (B49325) class of flavonoids. Chalcones are characterized by an open C3-C6-C3 skeleton, which imparts specific physicochemical properties. The solubility of a compound is a critical parameter in drug discovery and development, influencing its formulation, bioavailability, and in vitro assay design.
Based on the general behavior of chalcones, the solubility of this compound is expected to be influenced by factors such as solvent polarity, pH, temperature, and light exposure.[1] Generally, chalcones exhibit good solubility in nonprotic organic solvents and moderate solubility in polar protic solvents.[2]
Qualitative Solubility of this compound in Common Organic Solvents
In the absence of specific experimental data for this compound, the following table provides a qualitative prediction of its solubility based on the known behavior of structurally similar chalcones and flavonoids. These predictions are intended to guide solvent selection for initial experimental work.
| Solvent Class | Solvent Examples | Predicted Solubility of this compound | Rationale |
| Non-Polar Aprotic | Hexane, Toluene | Low | The polarity of chalcones is generally too high for good solubility in non-polar solvents.[3] |
| Polar Aprotic | Dichloromethane (B109758) (DCM) | High | Heterocyclic chalcones are known to be soluble in nonprotic organic solvents like dichloromethane and chloroform (B151607).[2][4] |
| Chloroform | High | Similar to DCM, chloroform is a good solvent for many chalcones. | |
| Ethyl Acetate | High | Often used in the extraction and purification of flavonoids, indicating good solubility. | |
| Acetone | High | Acetone is a polar aprotic solvent in which many flavonoids and chalcones dissolve well. | |
| Acetonitrile (B52724) (ACN) | Moderate to High | Acetonitrile is a common solvent for HPLC analysis of flavonoids and has been shown to be a good solvent for some. | |
| Tetrahydrofuran (THF) | High | Chalcones have been reported to dissolve well in THF. | |
| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with poor solubility in other solvents. | |
| Polar Protic | Methanol (B129727) (MeOH) | Moderate | The solubility of heterocyclic chalcones is often moderate in polar protic solvents like methanol due to stronger intermolecular interactions. |
| Ethanol (B145695) (EtOH) | Moderate | Similar to methanol, ethanol is a common solvent for the extraction and recrystallization of chalcones, suggesting moderate solubility. | |
| Water | Low | Flavonoids generally have very low water solubility. |
Experimental Protocol for Determining this compound Solubility
The following is a generic protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the "shake-flask" method, is considered a gold standard for solubility measurement.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally in preliminary studies.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method to determine the concentration of this compound in the saturated solution.
-
The solubility is reported as the mean concentration from at least three replicate experiments.
-
3.3. HPLC Method Development (Example)
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). The gradient can be run from 20% A to 80% A over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
This is a generic starting point; the method must be optimized and validated for this compound.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Ethyllucidone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyllucidone (B1151810) is a chalcone (B49325) isolated from the roots of Lindera strychnifolia (also known as Lindera aggregata), a plant utilized in Traditional Chinese Medicine for its anti-inflammatory and analgesic properties.[1] Chalcones, a class of flavonoids, are recognized for their diverse biological activities.[1] While direct scientific research on the specific pharmacological properties of this compound is limited, its chemical nature as a chalcone and its origin from a medicinal plant suggest potential therapeutic effects, particularly in managing inflammation.[1][2] This document provides a detailed protocol for the in vivo evaluation of this compound's anti-inflammatory and antioxidant activities, based on established methodologies for testing natural products.[3]
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its anti-inflammatory effects by modulating key signaling pathways. Like other chalcones, it is presumed to inhibit the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. These pathways are crucial in the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Concurrently, this compound may exhibit antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Hypothesized Signaling Pathway
References
Application Notes and Protocols for Ethyllucidone Animal Studies
Disclaimer: Publicly available scientific literature on the specific biological activity, recommended dosage, and detailed experimental protocols for Ethyllucidone in animal studies is exceptionally limited. Initial research indicates a significant gap in the understanding of this natural product's effects in vivo.[1][2][3] Much of the available information is either general to the chemical class of chalcones or pertains to a structurally similar but distinct compound, Lucidone.[3][4]
This document provides a generalized framework and hypothetical protocols for conducting animal studies with a novel compound like this compound, based on standard practices in pharmacology and toxicology research. The quantitative data presented herein is illustrative and should not be considered as established experimental results for this compound.
Introduction
This compound is a chalcone (B49325) that has been isolated from the roots of Lindera strychnifolia. Chalcones as a chemical class are known for a variety of biological activities, which suggests that this compound may have therapeutic potential. However, to establish its pharmacological profile and safety, rigorous preclinical animal studies are necessary. These studies are essential to determine pharmacokinetic parameters, effective dose ranges, and potential toxicity before any consideration for human trials.
Quantitative Data Summary
The following tables are templates that researchers would aim to complete during preclinical animal studies of this compound. The values presented are hypothetical.
Table 1: Hypothetical Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD₅₀ (mg/kg) | Observation Period | Key Clinical Signs |
| Mouse | Oral (gavage) | > 2000 | 14 days | No mortality or significant adverse effects observed. |
| Rat | Oral (gavage) | > 2000 | 14 days | No mortality or significant adverse effects observed. |
| Mouse | Intraperitoneal | 750 | 14 days | Sedation at high doses. |
| Rat | Intraperitoneal | 800 | 14 days | Sedation and ataxia at high doses. |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, Oral)
| Parameter | Value | Unit |
| Cₘₐₓ (Maximum Concentration) | 1.2 | µg/mL |
| Tₘₐₓ (Time to Cₘₐₓ) | 1.5 | hours |
| AUC₀₋ₜ (Area Under the Curve) | 8.5 | µg*h/mL |
| t₁/₂ (Half-life) | 4.2 | hours |
| CL/F (Apparent Clearance) | 1.18 | L/h/kg |
| Vd/F (Apparent Volume of Distribution) | 7.0 | L/kg |
Experimental Protocols
The following are generalized protocols that would need to be adapted and optimized for the specific study of this compound.
3.1. Acute Oral Toxicity Study (Based on OECD Guideline 423)
-
Objective: To determine the acute toxicity of this compound after a single oral dose.
-
Animals: Healthy, young adult female and male Sprague-Dawley rats (8-12 weeks old).
-
Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
A starting dose of 300 mg/kg is administered by oral gavage to a group of 3 animals.
-
If no mortality is observed, a higher dose (e.g., 2000 mg/kg) is given to another group of 3 animals.
-
Animals are observed for clinical signs of toxicity and mortality for the first 4 hours post-dosing and then daily for 14 days.
-
Body weights are recorded weekly.
-
At the end of the study, all animals are euthanized and subjected to gross necropsy.
-
3.2. Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound after a single oral dose.
-
Animals: Male Sprague-Dawley rats with cannulated jugular veins.
-
Procedure:
-
Animals are fasted overnight.
-
A single oral dose of this compound (e.g., 10 mg/kg) is administered.
-
Blood samples (approx. 0.2 mL) are collected from the jugular vein cannula into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in plasma samples is determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters are calculated using non-compartmental analysis.
-
Postulated Signaling Pathway and Experimental Workflow
While no specific signaling pathways have been elucidated for this compound, many chalcones are known to exhibit anti-inflammatory properties through the inhibition of the NF-κB pathway. A hypothetical mechanism and a general experimental workflow are depicted below.
A generalized workflow for the investigation of this compound's potential anti-inflammatory activity.
Postulated anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
References
Application Notes and Protocols: Ethyllucidone for Anti-inflammatory Research
Disclaimer: A thorough review of current scientific literature reveals a significant gap in the understanding of the anti-inflammatory potential of Ethyllucidone.[1] Therefore, this document presents information on a closely related and well-researched chalcone, Lucidone , as a proxy to provide valuable insights for researchers, scientists, and drug development professionals investigating this compound and similar compounds.[1][2] The signaling pathways, quantitative data, and experimental protocols described herein are based on studies of Lucidone and are intended to serve as a predictive framework for the potential biological activity of this compound.[3]
Introduction
This compound is a natural chalcone, a class of compounds known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] It is hypothesized that this compound exerts its biological effects primarily through the modulation of key inflammatory and oxidative stress signaling pathways. The central hypothesis is that this compound, like many other chalcones, mitigates inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Concurrently, it is likely to exhibit antioxidant effects.
Quantitative Data on Anti-inflammatory Efficacy
The following tables summarize the quantitative data on the inhibitory effects of Lucidone on key inflammatory mediators. The data is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a widely accepted in vitro model for assessing anti-inflammatory activity, and in vivo mouse models.
Table 1: In Vitro Anti-inflammatory Activity of Lucidone
| Inflammatory Mediator | Experimental Model | Key Findings | Reference(s) |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 cells | IC50: 34.60 µg/mL | |
| Prostaglandin E2 (PGE2) | LPS-stimulated RAW 264.7 cells | Significant suppression of PGE2 production. | |
| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated RAW 264.7 cells | Significantly suppressed TNF-α secretion at 1µM and 10µM. | |
| Inducible Nitric Oxide Synthase (iNOS) | LPS-stimulated RAW 264.7 cells | Downregulation of expression. | |
| Cyclooxygenase-2 (COX-2) | LPS-stimulated RAW 264.7 cells | Downregulation of expression. |
Table 2: In Vivo Anti-inflammatory Activity of Lucidone in LPS-Induced Systemic Inflammation in Mice
| Inflammatory Mediator | Treatment | Key Findings | Reference(s) |
| Nitric Oxide (NO) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of NO production. | |
| Prostaglandin E2 (PGE2) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of PGE2 production. | |
| Tumor Necrosis Factor-α (TNF-α) | Pretreatment with Lucidone (50-200 mg/kg) for 12h | Inhibition of TNF-α production. |
Hypothesized Mechanism of Action
Lucidone exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the expression of pro-inflammatory genes. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Lucidone has been shown to interfere with IκBα phosphorylation and degradation, thereby preventing NF-κB nuclear translocation. Furthermore, Lucidone can block the activity of MAPKs, such as c-Jun N-terminal kinase (JNK), and their downstream signaling to NF-κB and AP-1.
References
Investigating Ethyllucidone: A Proposed Framework for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
A comprehensive review of scientific literature reveals a significant gap in the understanding of Ethyllucidone's bioactivity in cancer cell lines.[1] To date, no peer-reviewed studies detailing its cytotoxic, apoptotic, or other cellular effects have been published.[1][2] This presents a unique opportunity for novel research into the potential therapeutic properties of this compound.[1][2] While direct data for this compound is unavailable, research on its close structural analog, lucidone, suggests potential anti-inflammatory, anticancer, and antiviral activities through the modulation of key signaling pathways like NF-κB, MAPK, and PI3K/Akt.
This document provides a proposed framework and detailed protocols for the initial investigation of this compound's efficacy in cancer cell line studies. The methodologies and data presentation templates provided are based on established practices for characterizing novel bioactive compounds.
Data Presentation: A Template for Future Findings
Quantitative data from initial screening assays should be summarized for clear comparison. The following table serves as a template for presenting the half-maximal inhibitory concentration (IC50) values of this compound compared to a standard chemotherapeutic agent like Doxorubicin.
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Cancer | Data to be determined | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the steps to assess the cytotoxic potential of this compound across various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Flow Cytometry
This protocol is for quantifying the induction of apoptosis in cancer cells treated with this compound.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Workflows and Hypothetical Pathways
The following diagrams illustrate a typical experimental workflow for characterizing a novel compound and a hypothetical signaling pathway that could be investigated if this compound is found to induce apoptosis.
References
Troubleshooting & Optimization
Optimizing Ethyllucidone Solubility: A Technical Support Resource
Disclaimer: Publicly available scientific literature on the specific physicochemical properties of Ethyllucidone, including its solubility, is exceptionally limited.[1][2] This technical support center provides a framework for researchers based on the general characteristics of chalcones, the chemical class to which this compound belongs, and established laboratory practices for handling poorly soluble compounds.[3][4] All quantitative data, experimental protocols, and proposed signaling pathways are presented as hypothetical examples and should be adapted and verified through rigorous in-house experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
A1: this compound is a natural product that has been isolated from the roots of Lindera strychnifolia.[5] It belongs to the chalcone (B49325) class of flavonoids, which are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
Q2: I am having trouble dissolving this compound. What are the recommended solvents?
A2: For many poorly water-soluble organic compounds like chalcones, organic solvents are the primary choice for creating stock solutions. It is advisable to start with a small amount of the compound to test its solubility in different solvents. For long-term storage, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used, with stock solutions stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. For short-term experimental use, other organic solvents such as acetone, acetonitrile, and ethyl acetate (B1210297) may also be suitable.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. What is happening and how can I prevent this?
A3: This is a common issue when diluting a concentrated stock solution of a poorly soluble compound from an organic solvent into an aqueous medium. The significant increase in solvent polarity causes the compound to "crash out" of the solution. To mitigate this, it is crucial to add the DMSO stock to the aqueous buffer while vigorously vortexing or pipetting to ensure rapid and uniform dispersion. Additionally, ensure the final concentration of DMSO in your working solution is as low as possible (typically ≤ 0.1%) and consistent across all experimental conditions. Gentle warming of the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can also sometimes help.
Q4: Can I use heat to improve the solubility of this compound?
A4: Gentle warming can be an effective method to increase the solubility of many solid organic compounds in liquid solvents. This is because higher temperatures provide more kinetic energy to the solvent molecules, helping them to overcome the intermolecular forces within the solid solute. However, it is important to be cautious, as excessive or prolonged heat can lead to the degradation of some compounds. It is recommended to perform stability tests to ensure that heating does not affect the integrity of this compound.
Q5: How does pH affect the solubility of this compound?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder will not dissolve in the initial solvent. | The chosen solvent is not appropriate for this compound. | Test solubility in a range of solvents with varying polarities (e.g., DMSO, ethanol, methanol, acetone, acetonitrile). Use a small amount of the compound for these initial tests. |
| The concentration is too high for the selected solvent. | Try preparing a more dilute stock solution. | |
| Precipitation occurs upon dilution into aqueous media. | The compound has low aqueous solubility, and the polarity shock is causing it to precipitate. | Add the organic stock solution to the aqueous buffer slowly while vortexing vigorously to ensure rapid mixing. Consider using a co-solvent system if compatible with your experimental setup. |
| The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | While keeping the final organic solvent concentration low is important for cell-based assays (typically ≤ 0.1%), a slightly higher concentration (if tolerated by the assay) might be necessary. | |
| Inconsistent or lower-than-expected biological activity. | The compound may not be fully dissolved in the experimental medium, leading to a lower effective concentration. | Visually inspect your working solutions for any signs of precipitation. Consider filtering the final working solution through a 0.22 µm syringe filter before use. |
| Degradation of this compound in the stock solution or working solution. | Prepare fresh stock solutions and use them promptly. Store stock solutions in single-use aliquots at -80°C to avoid freeze-thaw cycles. Protect solutions from light, as many flavonoids are light-sensitive. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
Objective: To prepare a stable, concentrated stock solution of this compound for long-term storage and subsequent dilution for experiments.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (water bath)
-
Microcentrifuge tubes or amber glass vials
Procedure:
-
Based on the molecular weight of this compound (C₁₇H₁₆O₄: 284.31 g/mol or C₂₀H₂₂O₅: 342.39 g/mol , as there is conflicting information), calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the required amount of this compound and place it in a suitable vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the vial in a water bath sonicator for 5-10 minutes. Gentle warming (e.g., to 37°C) can also be applied cautiously.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Objective: To dilute the concentrated this compound stock solution into an aqueous buffer (e.g., cell culture medium, PBS) while minimizing precipitation.
Materials:
-
Concentrated this compound stock solution (from Protocol 1)
-
Pre-warmed aqueous buffer (e.g., cell culture medium at 37°C)
-
Vortex mixer or micropipette
Procedure:
-
Determine the final concentration of this compound required for your experiment and calculate the necessary dilution of the stock solution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is compatible with your experimental system (typically ≤ 0.1%).
-
Dispense the required volume of pre-warmed aqueous buffer into a sterile tube.
-
While vigorously vortexing or continuously pipetting the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. Crucially, add the DMSO stock to the buffer, not the other way around.
-
Continue to mix for a further 30-60 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may indicate that the solubility limit has been exceeded.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: A generalized workflow for preparing this compound solutions.
Caption: A logical flowchart for troubleshooting this compound solubility.
Caption: Hypothesized signaling pathways modulated by chalcones.
References
Ethyllucidone Cytotoxicity Assay Troubleshooting: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals who are working with ethyllucidone (B1151810) and encountering challenges in their cytotoxicity assays. Given the limited specific data on this compound, this guide provides troubleshooting advice based on established principles for cytotoxicity assays with novel compounds, particularly those belonging to the chalcone (B49325) class.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For a novel compound like this compound with limited published data, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range helps in identifying the concentrations at which this compound may exhibit cytotoxic, biologically active, or no effects.[1]
Q2: How do I determine if this compound is cytotoxic to my chosen cell line?
A2: Cytotoxicity can be evaluated using a variety of cell viability assays.[1] Commonly used methods include:
-
MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.[1] In viable cells, mitochondrial dehydrogenases convert the MTT tetrazolium salt into a purple formazan (B1609692) product.[2]
-
Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
-
Trypan Blue Exclusion Assay: This method helps in distinguishing between viable and non-viable cells based on the integrity of the cell membrane.
It is essential to include both a positive control (a known cytotoxic agent) and a negative control (vehicle control, e.g., DMSO) in your experimental setup.
Q3: My this compound compound is not showing any cytotoxic effect. What are the possible reasons?
A3: Several factors could lead to a lack of an observable effect:
-
Poor Solubility: The compound may not be sufficiently soluble in the cell culture medium at the tested concentrations.
-
Inappropriate Cell Line: The specific cellular target of this compound might not be present or may be expressed at very low levels in the cell line you are using.
-
Insufficient Incubation Time: The cytotoxic effects of the compound may require a longer incubation period to become apparent.
-
Compound Degradation: this compound may be unstable and degrade in the cell culture medium over the course of the experiment.
Q4: I am observing a bell-shaped dose-response curve. What does this indicate?
A4: A bell-shaped dose-response curve, where the cytotoxic effect decreases at higher concentrations, can be due to several factors:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the solution, reducing its effective concentration. It is advisable to visually inspect the wells for any signs of precipitation.
-
Off-target Effects: At higher doses, the compound might interact with unintended targets, leading to confounding biological responses.
-
Cytotoxicity Masking Other Effects: High concentrations of the compound might be causing rapid cell death, which can interfere with the assay's detection mechanism and mask the intended biological effect. Running a parallel cytotoxicity assay can help in interpreting these results.
Troubleshooting Common Cytotoxicity Assay Issues
This section provides solutions to common problems encountered during cytotoxicity assays with novel compounds like this compound.
| Issue | Possible Causes | Recommended Solutions |
| High Variability Between Replicate Wells | Inconsistent cell seeding. | Review and optimize your cell seeding protocol to ensure a uniform cell number in each well. |
| Pipetting errors. | Calibrate your pipettes regularly and ensure consistent pipetting technique. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. | |
| Low Absorbance Values or No Color Change (MTT/MTS Assay) | Insufficient number of viable cells. | Perform a cell titration experiment to determine the optimal cell seeding density. |
| Compromised metabolic activity of cells. | Ensure cells are in the logarithmic growth phase and healthy at the time of the assay. | |
| Issues with the MTT/MTS reagent. | Check the expiration date and storage conditions of the reagent. The MTT solution should be a clear, yellow color. | |
| Incomplete solubilization of formazan crystals. | Use an appropriate solubilization solution (e.g., DMSO, acidified isopropanol) and mix thoroughly to ensure complete dissolution of the purple crystals. | |
| High Background Absorbance | Contamination (e.g., microbial). | Regularly check cell cultures for contamination and practice aseptic techniques. |
| Interference from media components (e.g., phenol (B47542) red). | Consider using a phenol red-free medium during the assay incubation step. Including a media-only control is crucial for background subtraction. | |
| Compound interference (e.g., colored compound). | Run a control with the compound in media without cells to measure its intrinsic absorbance. | |
| Unexpectedly High Cytotoxicity in Control Wells | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and non-toxic to the cells. |
| Poor cell health. | Ensure cells are healthy and not overly confluent before starting the experiment. | |
| Handling-induced cell damage. | Handle cells gently during media changes and reagent additions to avoid physical damage to the cell membranes. |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing cell viability based on metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted this compound solutions. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH Cytotoxicity Assay Protocol
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound and include appropriate controls (untreated cells, vehicle control, and a positive control for maximum LDH release).
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH activity in the treated wells relative to the controls.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for a Cytotoxicity Assay
Caption: A generalized workflow for performing a cytotoxicity assay.
Troubleshooting Logic Flowchart
Caption: A decision tree for troubleshooting common cytotoxicity assay issues.
Hypothesized Signaling Pathway for Chalcone-Induced Cytotoxicity
As this compound is a chalcone, its cytotoxic effects may be mediated through signaling pathways commonly associated with this class of compounds. This diagram illustrates a hypothetical pathway.
Caption: A simplified, hypothetical signaling pathway for chalcone-induced apoptosis.
References
Technical Support Center: Overcoming Ethyllucidone Resistance in Cell Lines
Disclaimer: There is a notable lack of specific scientific literature detailing the biological activity, mechanism of action, and resistance mechanisms of Ethyllucidone.[1][2][3] This technical support center provides a framework for addressing potential resistance based on the activities of its chemical class, chalcones, and its close structural analog, lucidone (B1675363).[1][4] The signaling pathways, quantitative data, and experimental protocols described are representative of chalcones and serve as a predictive guide for the potential biological activity of and resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is a chalcone (B49325) isolated from Lindera aggregata. While its specific mechanism is uncharacterized, it is hypothesized to exert its biological effects, including anti-inflammatory and anticancer activities, by modulating key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, similar to its parent compound, lucidone. Chalcones are known to interfere with the NF-κB pathway, which is crucial for the inflammatory response, by preventing the transcription of pro-inflammatory genes. Lucidone has also been shown to suppress the phosphorylation of key kinases in the MAPK pathway, like JNK and p38 MAPK. In pancreatic cancer cells, lucidone inhibits the PI3K/Akt signaling pathway, leading to the suppression of multidrug resistance protein 1 (MDR1) expression.
Q2: My cell line has developed resistance to this compound. What are the potential mechanisms?
A2: While specific resistance mechanisms to this compound have not been documented, resistance to other chalcones and cytotoxic agents can arise from several factors. These may include:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Alterations in target signaling pathways: Mutations or modifications in the components of the NF-κB, MAPK, or PI3K/Akt pathways could render them less sensitive to this compound's inhibitory effects.
-
Activation of pro-survival pathways: Cells may upregulate alternative signaling pathways that promote survival and proliferation, compensating for the pathways inhibited by this compound.
-
Increased drug metabolism: Cells may enhance the metabolic breakdown of this compound into inactive forms.
Q3: How can I confirm that my cell line is resistant to this compound?
A3: Resistance can be confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to that of the parental, non-resistant cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay, such as the MTT assay.
Troubleshooting Guide
Issue 1: I am observing a gradual decrease in the efficacy of this compound in my long-term cell culture experiments.
| Possible Cause | Suggested Solution |
| Development of Resistance | Perform an IC50 determination to quantify the change in sensitivity. If resistance is confirmed, consider developing a new resistant cell line model for further studies or exploring combination therapies. |
| Compound Instability | Ensure proper storage of this compound stock solutions. Prepare fresh dilutions for each experiment. Consider performing a stability test of the compound in your cell culture medium. |
| Cell Line Drift | High-passage number cell lines can exhibit genetic drift, altering their response to drugs. Use low-passage, authenticated cell lines for your experiments. |
Issue 2: My this compound-resistant cell line shows cross-resistance to other cytotoxic agents.
| Possible Cause | Suggested Solution |
| Overexpression of Multidrug Resistance (MDR) Pumps | This is a common mechanism of broad-spectrum drug resistance. Use techniques like Western blotting or qPCR to assess the expression levels of common MDR proteins (e.g., P-glycoprotein/MDR1, MRP1). |
| Upregulation of General Pro-Survival Mechanisms | The resistant cells may have activated pathways that confer resistance to a variety of apoptotic stimuli. Analyze key pro-survival pathways like PI3K/Akt or MAPK for increased activation. |
Strategies to Overcome this compound Resistance
1. Combination Therapy:
Combining this compound with other therapeutic agents can be a powerful strategy to overcome resistance. The goal is to target multiple pathways simultaneously or to inhibit the specific resistance mechanism.
| Combination Strategy | Rationale |
| This compound + MDR Inhibitor | An MDR inhibitor (e.g., Verapamil, Tariquidar) can block the efflux of this compound, restoring its intracellular concentration and efficacy. |
| This compound + Inhibitor of a Pro-Survival Pathway | If resistance is mediated by the upregulation of a pathway like PI3K/Akt or MAPK, combining this compound with a specific inhibitor of that pathway can re-sensitize the cells. |
| This compound + Conventional Chemotherapeutic Agent | Combining this compound with a standard chemotherapeutic drug (e.g., Doxorubicin, Cisplatin) may create synergistic effects and prevent the emergence of resistance. |
2. Novel Drug Delivery Systems:
Encapsulating this compound in nanoparticles or other delivery systems can potentially overcome resistance by altering the drug's uptake mechanism and bypassing efflux pumps.
Quantitative Data
Due to the lack of direct research on this compound, the following table summarizes the known quantitative data for its parent compound, lucidone, which can serve as a preliminary guide for designing dose-response experiments.
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| Lucidone | Antiviral Assay | Dengue virus (DENV) in Huh-7 cells | EC50 | 25 µM | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | |
| Lucidone | Anti-inflammatory Assay | LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for developing a drug-resistant cell line through continuous exposure to increasing concentrations of the drug.
-
Initial IC50 Determination: Determine the IC50 of this compound in the parental cell line using an MTT assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of this compound in a stepwise manner. At each step, a subset of cells that survive are amplified and then exposed to the next higher concentration.
-
Confirmation of Resistance: After several months of continuous culture with the drug, confirm the development of resistance by determining the IC50 of the resistant cell line and comparing it to the parental line. A significantly higher IC50 indicates successful generation of a resistant line.
-
Maintenance of Resistance: To maintain the resistant phenotype, culture the cells in a medium containing a maintenance concentration of this compound (typically the IC10-IC20 of the resistant line).
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for generating resistant cell lines.
Caption: Hypothesized signaling pathways modulated by this compound.
References
Improving Ethyllucidone yield in chemical synthesis
Welcome to the Ethyllucidone Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals interested in the synthesis and purification of this compound. As of our latest update, a specific chemical synthesis for this compound has not been detailed in published literature.[1][2] This guide provides a comprehensive framework based on established methodologies for chalcone (B49325) synthesis, the chemical class to which this compound belongs, to support researchers in developing a potential synthetic route.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
This compound is a natural product classified as a chalcone.[1] It has been isolated from the roots of Lindera strychnifolia.[1]
Q2: Is there a published protocol for the total synthesis of this compound?
No, as of now, there are no published methods for the chemical synthesis of this compound. The primary method for obtaining this compound is through extraction from its natural plant source.
Q3: What is a plausible synthetic route for this compound?
A plausible synthetic route for this compound would be the Claisen-Schmidt condensation. This is a widely used and effective method for synthesizing chalcones. The reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a corresponding benzaldehyde (B42025) derivative. For this compound, this would likely involve the condensation of an appropriately substituted acetophenone and benzaldehyde.
Q4: What are the major challenges in synthesizing chalcones like this compound?
Common challenges in chalcone synthesis via Claisen-Schmidt condensation include low yields, the formation of side products, and difficulties in purification. Optimizing reaction conditions such as the choice of base, solvent, and temperature is crucial to mitigate these issues.
Q5: How can I purify this compound after synthesis or extraction?
Purification of this compound, whether from a crude synthetic reaction mixture or a natural extract, can be achieved through various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for obtaining high-purity this compound. Other methods include column chromatography and recrystallization.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound via a Claisen-Schmidt condensation or its isolation from natural sources.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low to no yield of chalcone product | - Inappropriate base for the condensation. - Reaction temperature is too low or too high. - Steric hindrance from bulky substituents on the acetophenone or benzaldehyde. - Decomposition of starting materials or product under reaction conditions. | - Screen different bases (e.g., NaOH, KOH, LiOH). - Optimize the reaction temperature; start at room temperature and adjust as needed. - Consider alternative synthetic routes like a Wittig reaction if steric hindrance is significant. - Use milder reaction conditions or protect sensitive functional groups. |
| SYN-002 | Formation of multiple side-products | - Self-condensation of the acetophenone. - Cannizzaro reaction of the benzaldehyde. - Michael addition of the chalcone product with another enolate. | - Slowly add the acetophenone to the solution of the base and benzaldehyde. - Use an excess of the benzaldehyde to favor the desired reaction. - Lower the reaction temperature to improve selectivity. |
| SYN-003 | Difficult purification of the crude product | - Presence of unreacted starting materials. - Formation of byproducts with similar polarity to the desired chalcone. - Oily or non-crystalline crude product. | - Optimize the stoichiometry of reactants to ensure full conversion of the limiting reagent. - Employ different chromatographic techniques (e.g., flash chromatography with varying solvent systems, preparative HPLC). - Attempt to induce crystallization by using different solvent systems or by seeding with a small crystal of the pure product. |
| ISO-001 | Low extraction yield from plant material | - Inefficient extraction solvent. - Insufficient extraction time. - Degradation of this compound during extraction. | - Use a range of solvents with varying polarities (e.g., methanol (B129727), ethanol (B145695), ethyl acetate) to find the optimal one. - Increase the extraction time or use methods like maceration with agitation or microwave-assisted extraction (MAE). - Perform extraction at room temperature or below to minimize degradation. |
| ISO-002 | Co-elution of impurities during chromatography | - Inappropriate stationary or mobile phase. - Overloading of the column. | - Screen different column types (e.g., normal phase, reverse phase) and optimize the mobile phase composition. - Reduce the amount of crude extract loaded onto the column. - Consider using orthogonal purification methods, such as combining normal-phase and reverse-phase chromatography. |
Experimental Protocols
General Protocol for Chalcone Synthesis via Claisen-Schmidt Condensation
This is a generalized protocol and will require optimization for the specific synthesis of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) in ethanol.
-
Addition of Base: To the stirred solution, add an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide (2-3 equivalents), dropwise at room temperature.
-
Addition of Aldehyde: After the addition of the base, add the substituted benzaldehyde (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl. The crude chalcone will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
General Protocol for Extraction of this compound from Lindera strychnifolia
-
Sample Preparation: Air-dry the roots of Lindera strychnifolia and grind them into a coarse powder.
-
Maceration: Soak the powdered plant material in methanol or ethanol at room temperature for 24-48 hours with occasional stirring. Repeat this process multiple times to ensure complete extraction.
-
Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound (identified by TLC or HPLC analysis) is further purified using column chromatography (e.g., silica (B1680970) gel) followed by preparative HPLC to yield pure this compound.
Visualizations
Caption: A general workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in chalcone synthesis.
References
Ethyllucidone Purification Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of ethyllucidone (B1151810).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a chalcone, a class of natural products known for their diverse biological activities.[1] Its purification can be challenging due to its potential instability under certain conditions and the presence of structurally similar impurities from its natural source, which may co-elute during chromatographic separation.[2]
Q2: What are the common methods for purifying this compound?
The typical purification workflow for this compound involves initial extraction from plant material, followed by a series of chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC), and often concluding with recrystallization to obtain a high-purity solid.[3]
Q3: How can I assess the purity of my this compound sample?
Purity assessment is crucial at each stage of purification.[2] Common analytical techniques include:
-
Thin-Layer Chromatography (TLC): A rapid method for monitoring the progress of column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): A cornerstone for quantitative purity analysis, often with a Diode-Array Detector (DAD) for spectral information.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight and structural information, which is invaluable for identifying the parent compound and any impurities.
Q4: My this compound sample appears as a sticky oil instead of a solid. What should I do?
Obtaining an oily product can be due to residual solvents, impurities, or the intrinsic properties of the compound. To induce solidification, you can try placing the sample under a high vacuum for an extended period to remove trapped solvents. If impurities are suspected, further purification steps may be necessary.
Q5: What are the optimal storage conditions for purified this compound?
To prevent degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to store it at -20°C or below in a tightly sealed container.
Troubleshooting Guides
Extraction
| Problem | Possible Cause | Suggested Solution |
| Low yield of crude extract | Incomplete extraction of the plant material. | - Ensure the plant material is finely ground to increase surface area.- Increase the extraction time or the solvent-to-solid ratio.- Consider using a more efficient extraction method like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). |
| Degradation of this compound during extraction. | - Use a lower extraction temperature, especially if using methods like Soxhlet extraction which involve prolonged heating.- Choose a solvent system that is less likely to cause degradation. |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from impurities | Inappropriate mobile phase composition. | - Optimize the solvent system by performing preliminary Thin-Layer Chromatography (TLC) with various solvent polarities.- A common mobile phase for chalcones is a gradient of hexane (B92381) and ethyl acetate (B1210297). |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column.- Use a larger column with more stationary phase. | |
| This compound is not eluting from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | - Gradually increase the polarity of the mobile phase. For a hexane-ethyl acetate system, increase the proportion of ethyl acetate. |
| The compound may have precipitated on the column. | - Ensure the sample is fully dissolved in the initial mobile phase before loading.- If precipitation is suspected, a more polar solvent may be needed to redissolve and elute the compound. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Co-elution of impurities with the this compound peak | Insufficient resolution of the HPLC method. | - Optimize the mobile phase gradient. A shallower gradient can improve the separation of closely eluting compounds.- Try a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column).- Adjust the pH of the mobile phase, as this can alter the retention times of ionizable compounds. |
| Peak tailing | Interaction of the compound with active sites on the stationary phase. | - Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase.- Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects. |
| Low recovery after preparative HPLC | The compound is not fully eluting from the column. | - After the main peak has eluted, flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to elute any remaining compound. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| "Oiling out" - the compound separates as an oil instead of crystals | The solution is too supersaturated, or the melting point of the compound is lower than the solvent's boiling point. | - Reheat the solution to dissolve the oil and add a small amount of additional solvent to reduce saturation before cooling slowly.- Use a lower boiling point solvent or a mixed solvent system.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| No crystal formation upon cooling | The solution is not sufficiently supersaturated, or nucleation is inhibited. | - Evaporate some of the solvent to increase the concentration and then cool again.- Add a seed crystal of pure this compound to initiate crystallization.- Cool the solution in an ice bath to further decrease solubility. |
| Low yield of recrystallized product | Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. | - Concentrate the mother liquor by evaporation and cool it again to recover more crystals.- Optimize the solvent volume in subsequent recrystallizations. |
Quantitative Data Summary
Disclaimer: The following data is based on hypothetical and comparative studies and should be confirmed by independent analysis.
Table 1: Purity and Yield Data from a Hypothetical Purification Workflow
| Purification Step | Purity (%) | Yield (%) |
| Crude Extract | 15-25 | 80-90 |
| Column Chromatography | 70-85 | 60-75 |
| Preparative HPLC | >95 | 40-50 |
| Recrystallization | >98 | 85-95 (of HPLC pure) |
Table 2: Comparative Biological Activity of this compound (Hypothetical Data)
| Assay | IC₅₀ (µM) |
| COX-2 Inhibition | 8.35 ± 0.45 |
| NF-κB Inhibition | 5.0 ± 0.25 |
| Antioxidant Activity (DPPH) | 15.2 ± 1.1 |
Experimental Protocols
Protocol 1: Extraction and Fractionation
-
Preparation of Plant Material: Air-dry the plant material (e.g., roots of Lindera strychnifolia) and grind it into a fine powder.
-
Extraction: Macerate the powdered material in methanol (B129727) at room temperature for 48 hours. Repeat the process three times.
-
Concentration: Combine the methanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning successively with hexane, chloroform, and ethyl acetate. The this compound-rich fraction is typically found in the ethyl acetate layer.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing this compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
-
Instrumentation: A preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm, 250 x 20 mm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient might be from 30% A to 70% A over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: 254 nm.
-
Sample Preparation: Dissolve the partially purified sample from column chromatography in the initial mobile phase and filter through a 0.45 µm filter.
-
Injection and Collection: Inject the sample and collect the fraction corresponding to the this compound peak.
Protocol 4: Recrystallization
-
Solvent Selection: A mixture of ethanol (B145695) and water is often suitable for recrystallizing chalcones.
-
Dissolution: Dissolve the purified this compound from HPLC in a minimal amount of hot ethanol.
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
References
Minimizing off-target effects of Ethyllucidone
Technical Support Center: Ethyllucidone
Disclaimer: Information on a specific molecule designated "this compound" is limited in publicly available scientific literature.[1][2][3] This technical support center provides a generalized framework for troubleshooting issues with novel small molecule inhibitors, using this compound as a representative chalcone-based compound. The signaling pathways, quantitative data, and experimental protocols described herein are based on the activities of the structurally related compound Lucidone and general principles of kinase inhibitor development, serving as a predictive framework.[1][4]
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of action for this compound?
A1: this compound is a natural chalcone. Based on its structural class and data from the related compound Lucidone, its primary mechanism of action is hypothesized to be the modulation of key signaling pathways involved in inflammation and cell survival, such as NF-κB, MAPK, and PI3K/Akt. Chalcones are known to exert anti-inflammatory, antioxidant, and anticancer effects.
Q2: What are off-target effects and why are they a concern with a novel compound like this compound?
A2: Off-target effects occur when a small molecule binds to and alters the function of proteins other than its intended target. These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, cellular toxicity unrelated to the on-target effect, and a lack of translatability from preclinical to clinical settings. Minimizing off-target effects is critical for obtaining reliable data.
Q3: My cells show significant toxicity at concentrations where I expect to see on-target activity. Could this be an off-target effect?
A3: Yes, this is a strong indicator of potential off-target effects, especially if the toxicity is observed in control cell lines that do not depend on the target pathway. Off-target effects are often more pronounced at higher concentrations. We recommend several validation strategies to dissect on-target versus off-target toxicity.
Q4: How can I proactively minimize off-target effects in my experimental design?
A4: To minimize off-target effects, you should:
-
Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect.
-
Employ Control Compounds: Use a structurally similar but biologically inactive analog as a negative control. Additionally, using a structurally unrelated inhibitor of the same target can help confirm that the observed phenotype is genuinely from on-target inhibition.
-
Validate with Orthogonal Methods: Confirm your results using non-pharmacological methods, such as CRISPR/Cas9 or siRNA-mediated knockdown of the intended target. If the phenotype persists after genetic knockdown, it is likely an off-target effect.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| High variability in IC50 values across experiments. | 1. Compound Instability/Precipitation: this compound may have poor aqueous solubility and can precipitate in media. 2. Cell-Based Variability: Inconsistent cell seeding density, high passage number leading to genetic drift, or mycoplasma contamination. | 1. Solubility Check: Prepare a high-concentration stock in DMSO. Ensure the final DMSO concentration in media is low (<0.5%). Visually inspect media for precipitation. 2. Standardize Protocols: Use authenticated, low-passage cells. Standardize cell counting and seeding protocols. Regularly test for mycoplasma. | 1. Consistent effective concentration of the compound in solution. 2. Reduced well-to-well and plate-to-plate variability. |
| Cytotoxicity observed in control cell lines. | Off-Target Toxicity: this compound may be inhibiting essential cellular proteins other than the intended target. | 1. Selectivity Profiling: Screen this compound against a broad panel of kinases or other relevant targets to identify unintended interactions. 2. Rescue Experiment: Overexpress the intended target in the cells. If the toxic phenotype is not reversed, it points to an off-target mechanism. | 1. Identification of specific off-target proteins, allowing for better data interpretation. 2. Confirmation of whether the observed toxicity is linked to the intended target. |
| Phenotype does not match genetic knockdown of the target. | Off-Target Effect: The observed phenotype is likely caused by this compound modulating a different pathway. | 1. Use Structurally Unrelated Inhibitor: Treat cells with a different, well-characterized inhibitor for the same target. 2. Cellular Thermal Shift Assay (CETSA): Confirm that this compound is engaging the intended target within the cell at the concentrations used. | 1. Clarification of whether the phenotype is specific to the chemical scaffold of this compound. 2. Direct evidence of target engagement in a cellular context. |
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present data from a kinase panel screen to assess selectivity. The goal is to find a compound with a high "Fold Selectivity" for its intended target versus other kinases.
| Kinase Target | IC50 (nM) | Fold Selectivity (Off-Target IC50 / On-Target IC50) | Notes |
| On-Target (e.g., PI3Kα) | 25 | 1 | Primary intended target. |
| Off-Target 1 (e.g., MAPK1) | 1,500 | 60 | Moderate selectivity. |
| Off-Target 2 (e.g., CDK2) | 8,750 | 350 | High selectivity. |
| Off-Target 3 (e.g., JNK1) | 350 | 14 | Low selectivity; potential source of off-target effects. |
| Off-Target 4 (e.g., AKT1) | >10,000 | >400 | Very high selectivity. |
-
IC50: The half-maximal inhibitory concentration. Lower values indicate higher potency.
-
Fold Selectivity: The ratio of the IC50 for an off-target to the on-target. Higher values indicate greater selectivity.
Table 2: On-Target vs. Off-Target Cellular Potency
This table provides a template for comparing the cellular potency (EC50) of this compound for its intended pathway versus an observed off-target phenotype (e.g., cytotoxicity).
| Assay Type | Endpoint Measured | EC50 (µM) | Therapeutic Window (Off-Target EC50 / On-Target EC50) |
| On-Target Assay | p-Akt Inhibition (Western Blot) | 0.2 | 25 |
| Off-Target Assay | Cell Viability (MTT Assay) | 5.0 |
-
A large window between on-target and off-target potency is desirable for a selective compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target in intact cells. Binding of this compound stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment: Culture cells to ~80% confluency. Treat one group with this compound at the desired concentration (e.g., 10x EC50) and a control group with vehicle (e.g., DMSO) for 1 hour.
-
Heating: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Subject the heated cell suspensions to three freeze-thaw cycles using liquid nitrogen to ensure cell lysis.
-
Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western Blotting.
-
Data Analysis: Quantify the band intensities and plot them as a percentage of the non-heated control for each temperature. A rightward shift in the melting curve for the this compound-treated group indicates target engagement.
Protocol 2: Western Blot for NF-κB Pathway Inhibition
This protocol assesses if this compound inhibits the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80% confluency. Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce NF-κB activation by treating cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Fractionation: Harvest cells and separate the nuclear and cytoplasmic fractions using a commercial kit.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of nuclear protein (e.g., 20 µg) onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Visualize the protein bands using an ECL detection system. Probe for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading. A decrease in nuclear p65 indicates pathway inhibition.
Visualizations
Caption: Troubleshooting workflow for investigating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Caption: Workflow for validating compound selectivity.
References
Technical Support Center: Ethyllucidone Experimental Variability and Reproducibility
Disclaimer: There is a notable lack of specific scientific literature and peer-reviewed experimental data for Ethyllucidone. This technical support center provides a framework for researchers based on the well-documented activities of its chemical class, chalcones, information on the structurally similar compound Lucidone, and established best practices in cell-based assays. The signaling pathways, quantitative data, and experimental protocols described herein are intended as a predictive and foundational guide for initiating research with this compound. It is imperative for researchers to perform in-house validation and optimization for their specific experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong? A1: this compound is a natural product that has been isolated from the roots of Lindera strychnifolia.[1] It belongs to the chalcone (B49325) class of flavonoids, which are characterized by an open C3-C6-C3 skeleton.[2]
Q2: What are the recommended long-term storage conditions for solid this compound? A2: For optimal stability, solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[3] It is recommended to store the compound at low temperatures, preferably -20°C or -80°C.[3] For maximal stability, storing under an inert atmosphere, such as argon or nitrogen, can prevent oxidation.[3]
Q3: How should stock solutions of this compound be prepared and stored? A3: It is advisable to prepare concentrated stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. To avoid degradation from repeated freeze-thaw cycles, it is best to create single-use aliquots of the stock solution and store them at -80°C.
Q4: What factors can influence the stability of this compound in solution? A4: Based on the general behavior of chalcones, the stability of this compound in solution is likely influenced by solvent polarity, pH, temperature, light exposure, and the presence of oxidizing agents. Chalcones are often susceptible to degradation in alkaline and strongly acidic conditions, and higher temperatures generally accelerate degradation. Many flavonoids are also sensitive to UV and visible light.
Q5: What is the hypothesized mechanism of action for this compound? A5: While not experimentally confirmed for this compound, its mechanism of action is hypothesized to be similar to other chalcones, primarily involving the modulation of key inflammatory and oxidative stress signaling pathways. The central hypothesis is that this compound may mitigate inflammatory responses by inhibiting the pro-inflammatory transcription factor Nuclear Factor-kappa B (NF-κB) and modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It may also exhibit antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Troubleshooting Guides
High Variability in Cell Viability Assays (e.g., MTT, MTS)
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Cell-Based Variability: • Genetic drift in high-passage cell lines. • Inconsistent cell seeding density. • Cells not in the logarithmic growth phase. | • Use low-passage, authenticated cell lines and regularly check for mycoplasma contamination. • Standardize cell counting and seeding protocols to reduce well-to-well variability. • Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Compound Handling: • Precipitation of this compound in media due to poor aqueous solubility. • Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | • Visually inspect the media for precipitation after adding this compound. • Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting in cell culture media. • Prepare fresh dilutions from single-use aliquots of the stock solution for each experiment. | |
| Bell-shaped dose-response curve | • Cytotoxicity at high concentrations masking the intended biological effect. • Compound precipitation at higher concentrations, reducing the effective concentration. • Off-target effects at high concentrations. | • Run a parallel cytotoxicity assay (e.g., LDH release) to distinguish between a specific biological effect and general toxicity. • Test a narrower concentration range and visually inspect for precipitation. • Consider using a structurally unrelated inhibitor of the same target to see if it produces a similar dose-response curve. |
Lack of Expected Biological Effect
| Issue | Potential Cause | Recommended Solution |
| No inhibition of target (e.g., p-ERK in Western Blots) | • Inactive compound: The compound may have degraded. • Insufficient concentration or exposure time. • Cellular resistance: Constitutive activation of the pathway downstream of the target. | • Test the compound in a well-characterized, sensitive cell line as a positive control to confirm activity. • Perform a time-course and dose-response experiment to optimize treatment conditions. • Analyze the mutational status of key downstream pathway components. |
| Discrepancy between biochemical and cellular assay potency | • Poor cell permeability. • Active drug efflux by transporters (e.g., P-glycoprotein). • High protein binding in cell culture media. | • Assess cell permeability using an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA). • Co-incubate with known efflux pump inhibitors to see if potency increases. • Perform assays in low-serum or serum-free media to assess the impact of protein binding. |
Quantitative Data Summary
As there is no publicly available quantitative data for this compound, the following tables summarize data for the parent compound, Lucidone, which can serve as a preliminary guide for designing dose-response experiments. A template for presenting future findings on this compound is also provided.
Table 1: In Vitro Biological Activity of Lucidone
| Assay | Cell Line | Target / Endpoint | Parameter | Value / Effect |
| Antiviral Assay | Huh-7 cells | Dengue virus (DENV) | EC50 | 25 µM |
| Anti-inflammatory Assay | LPS-induced RAW 264.7 | TNF-α secretion | Inhibition | Significant at 10 & 25 µg/mL |
| Anti-inflammatory Assay | LPS-induced RAW 264.7 | PGE2 production | Inhibition | Significant at 10 & 25 µg/mL |
| Anti-inflammatory Assay | LPS-induced RAW 264.7 | NO Production | Inhibition | Dose-dependent |
| Gene Expression | LPS-induced RAW 264.7 | iNOS Expression | Downregulation | Yes |
| Gene Expression | LPS-induced RAW 264.7 | COX-2 Expression | Downregulation | Yes |
Table 2: Template for Presenting this compound Cytotoxicity Data (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT116 | Colon Carcinoma | Experimental Value | Experimental Value |
| PANC-1 | Pancreatic Carcinoma | Experimental Value | Experimental Value |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method to assess the cytotoxic potential of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the diluted this compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a desired time period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
Protocol 2: Western Blot for MAPK Pathway Inhibition
This protocol can be used to determine if this compound inhibits the phosphorylation of ERK, a key downstream kinase in the MAPK pathway.
-
Cell Culture and Treatment: Plate 2 x 10^6 cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-ERK (p-ERK) and total ERK (t-ERK). Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the t-ERK signal to determine the extent of inhibition.
Protocol 3: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method to assess the purity and stability of this compound.
-
Objective: To determine the percentage purity of an this compound sample and detect any degradation products.
-
Materials: this compound sample, HPLC-grade acetonitrile, HPLC-grade water, HPLC-grade formic acid, C18 reverse-phase HPLC column, HPLC system with UV detector.
-
Method:
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 50 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
-
-
Analysis: Inject the sample. Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all peaks. Compare chromatograms of aged samples to a time-zero sample to identify degradation peaks.
Visualizations
Caption: A typical workflow for characterizing a novel compound.
References
Technical Support Center: Ethyllucidone Mechanism of Action Studies
Disclaimer: There is a notable lack of specific scientific literature detailing the mechanism of action of Ethyllucidone.[1][2] This guide presents a hypothesized mechanism of action based on the well-documented activities of its chemical class, chalcones, and its close structural analog, lucidone.[3][4] The signaling pathways, quantitative data, and experimental protocols described herein are representative of chalcones and serve as a predictive framework for researchers investigating the potential biological activity of this compound.[3]
It is hypothesized that this compound, like lucidone, exerts anti-inflammatory effects by modulating key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized primary mechanism of action for this compound?
A1: Based on its structural similarity to other chalcones like lucidone, this compound is hypothesized to exert anti-inflammatory effects by inhibiting two major signaling pathways:
-
NF-κB Signaling Pathway: It may prevent the degradation of IκBα, which would block the nuclear translocation of the NF-κB p65/p50 subunits and subsequent transcription of pro-inflammatory genes like iNOS and COX-2.
-
MAPK Signaling Pathway: It is likely a modulator of the MAPK cascade, potentially by inhibiting the phosphorylation of key kinases such as JNK and p38, which are involved in the stress and inflammatory response.
Q2: I am not seeing any effect of this compound on cell viability in my cancer cell line. What could be wrong?
A2: There are several possibilities for a lack of effect in cell viability assays:
-
Cell Line Specificity: The cytotoxic or anti-proliferative effects of a compound can be highly dependent on the genetic background of the cell line. This compound's targets may not be essential for survival in your chosen cell line.
-
Compound Solubility and Stability: this compound may precipitate out of the cell culture medium at the concentrations you are testing. Visually inspect the wells for precipitation. Also, consider evaluating the compound's stability in media over the course of your experiment using HPLC or LC-MS.
-
Incorrect Concentration Range: The effective concentration might be higher than the range you have tested. Conversely, some compounds exhibit non-linear or bell-shaped dose-response curves (a "hook effect").
-
Insufficient Incubation Time: The phenotypic effect (e.g., apoptosis, growth arrest) may require a longer incubation period than you have used. A time-course experiment is recommended.
Q3: My Western blot for phosphorylated proteins (e.g., phospho-p38) shows a weak or no signal. How can I troubleshoot this?
A3: Detecting phosphorylated proteins can be challenging due to their low abundance and labile nature. Here are critical troubleshooting steps:
-
Use Phosphatase Inhibitors: It is essential to add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use to preserve the phosphorylation state of your proteins.
-
Work Quickly and Keep Samples Cold: Perform all sample preparation steps on ice with pre-chilled buffers to minimize the activity of endogenous phosphatases.
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Use 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.
-
Use Tris-Based Buffers: Avoid phosphate-based buffers (PBS) during antibody incubations and washes, as the excess phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.
-
Enrich Your Sample: If the target is of low abundance, consider enriching your sample through immunoprecipitation (IP) of the total protein before running the Western blot for the phosphorylated form.
-
Probe for Total Protein: Always run a parallel blot or strip and re-probe your membrane for the corresponding total protein (e.g., total p38). This confirms that the protein is present in your lysate and that any change is due to phosphorylation status, not total protein levels.
Quantitative Data Summary
The following tables present hypothetical, yet plausible, data for this compound based on typical results for chalcones and kinase inhibitors. These should be used as a reference for designing experiments.
Table 1: Hypothetical IC50 Values for this compound in Cell-Based Assays
| Assay Type | Cell Line | Stimulant | Measured Endpoint | Hypothetical IC50 (µM) |
|---|---|---|---|---|
| Anti-inflammatory | RAW 264.7 Macrophages | LPS (1 µg/mL) | Nitric Oxide (NO) Production | 15.5 |
| Anti-inflammatory | RAW 264.7 Macrophages | LPS (1 µg/mL) | Prostaglandin E2 (PGE2) | 22.0 |
| Cytotoxicity | A549 (Lung Carcinoma) | - | Cell Viability (MTT) | > 100 |
| Cytotoxicity | MCF-7 (Breast Carcinoma) | - | Cell Viability (MTT) | 85.7 |
Table 2: Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | Assay Type | Known Inhibitor (Control) | This compound % Inhibition @ 10 µM |
|---|---|---|---|
| p38α | In vitro kinase assay | SB203580 | 78% |
| JNK1 | In vitro kinase assay | SP600125 | 65% |
| IKKβ | In vitro kinase assay | BAY 11-7082 | 45% |
| ERK1 | In vitro kinase assay | - | 12% |
| Akt1 | In vitro kinase assay | - | 8% |
Visualizations: Pathways and Workflows
Signaling Pathways
Caption: Hypothesized inhibitory action of this compound on MAPK and NF-κB signaling pathways.
Experimental & Troubleshooting Workflows
Caption: General experimental and troubleshooting workflows for mechanism of action studies.
Detailed Experimental Protocols
Protocol 1: Western Blot for Phosphorylated p38 MAPK
This protocol outlines the detection of phosphorylated p38 in LPS-stimulated RAW 264.7 macrophages treated with this compound.
1. Cell Culture and Treatment: a. Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. b. Pre-treat cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1 hour. c. Stimulate the cells with 1 µg/mL LPS for 30 minutes.
2. Cell Lysis: a. Place culture plates on ice and wash cells twice with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with a freshly added protease and phosphatase inhibitor cocktail to each well. c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
4. SDS-PAGE and Membrane Transfer: a. To 20-30 µg of protein, add an equal volume of 2x Laemmli sample buffer. b. Denature the samples by heating at 95°C for 5-10 minutes. c. Load samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.
5. Immunoblotting: a. Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
6. Detection: a. Prepare a chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it to the membrane. b. Visualize the bands using a chemiluminescence imaging system. c. Crucial Step: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize the phospho-protein signal and confirm equal loading.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of this compound.
1. Cell Seeding: a. Harvest and count cells, ensuring a single-cell suspension. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. c. Incubate for 24 hours to allow cells to attach.
2. Compound Treatment: a. Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. b. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells. c. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. c. Place the plate on a shaker for 10-15 minutes to fully dissolve the crystals.
5. Data Acquisition: a. Read the absorbance of each well on a microplate reader at a wavelength of 570 nm. b. Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
References
Validation & Comparative
Ethyllucidone vs. Lucidone: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of ethyllucidone (B1151810) and lucidone (B1675363). It is important to note at the outset that while lucidone is a well-characterized compound with a considerable body of research supporting its various biological effects, this compound remains a largely uninvestigated molecule.[1][2] As such, a direct, data-driven comparison is not feasible at this time. This guide will therefore focus on the established biological profile of lucidone, while also summarizing the limited and speculative information available for this compound.
Lucidone: A Profile of a Well-Studied Bioactive Compound
Lucidone is a cyclopentenedione, a type of natural product, that has been isolated from the fruits of Lindera erythrocarpa Makino.[3][4][5] It has garnered significant scientific interest due to its diverse pharmacological properties, which include potent anti-inflammatory, antioxidant, and anticancer activities.
Anti-inflammatory Activity
Lucidone has demonstrated significant anti-inflammatory effects in both in vitro and in vivo models. Its primary mechanism of action involves the inhibition of key inflammatory pathways.
-
Inhibition of Pro-inflammatory Mediators: Lucidone has been shown to inhibit the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Downregulation of iNOS and COX-2: The compound suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.
-
Modulation of Signaling Pathways: The anti-inflammatory effects of lucidone are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.
Anticancer Activity
Emerging research has highlighted the potential of lucidone as an anticancer agent. Studies have shown that it can inhibit the growth and proliferation of various cancer cell lines. While the exact mechanisms are still under investigation, some studies suggest that lucidone can induce apoptosis (programmed cell death) and autophagy in cancer cells. For instance, lucidone has been observed to inhibit autophagy and multidrug resistance in pancreatic cancer cells. Another compound from Ganoderma lucidum, Lucidumol A, which is a triterpenoid, has also shown anticancer effects in colorectal cancer. Extracts from Ganoderma lucidum have also been shown to inhibit the viability and migration of melanoma and triple-negative breast cancer cells.
Antioxidant and Other Activities
Lucidone also exhibits antioxidant properties, protecting cells from oxidative stress-induced damage. It has been shown to upregulate the expression of antioxidant genes like heme oxygenase-1 (HO-1) and nuclear factor erythroid 2-related factor 2 (Nrf2). Additionally, lucidone has been investigated for its potential in promoting wound healing and for its skin-whitening effects.
Quantitative Data on Lucidone's Biological Activity
| Biological Activity | Model System | Assay | Endpoint | Result | Reference |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | NO production | Inhibition | Concentration-dependent | |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | PGE2 production | Inhibition | Concentration-dependent | |
| Anti-inflammatory | LPS-induced RAW 264.7 macrophages | TNF-α secretion | Inhibition | Concentration-dependent | |
| Antiviral | Dengue virus (DENV) in Huh-7 cells | Virus titer | EC50 | 25 μM | |
| Cytotoxicity | Human keratinocyte (HaCaT) cells | MTT assay | Cell Viability | No significant cytotoxicity up to 10 µg/mL |
Experimental Protocols for Key Assays
Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of lucidone for a specified period (e.g., 1 hour).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Signaling Pathway Diagram
Caption: Postulated mechanism of Lucidone's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
This compound: An Uncharacterized Compound
In stark contrast to lucidone, there is a significant lack of publicly available scientific literature on this compound. Extensive searches of scientific databases have not yielded any peer-reviewed research detailing its synthesis, isolation, or biological evaluation.
Some non-peer-reviewed technical documents from chemical suppliers speculate that this compound may be a derivative of lucidone, potentially differing by an ethyl group. One document suggests a structural difference where an ethoxy group (-OCH₂CH₃) in this compound replaces a hydroxyl group (-OH) in lucidone. However, this is not substantiated by primary scientific literature.
Due to the absence of experimental data, it is not possible to provide any quantitative information, experimental protocols, or signaling pathway diagrams related to the biological activity of this compound.
Comparative Analysis: A Scientific Void
A direct comparison of the biological activities of this compound and lucidone is not possible due to the lack of data on this compound. While it is a fundamental principle in medicinal chemistry that small structural modifications can significantly alter a compound's biological activity, any discussion on how the potential structural differences between lucidone and this compound might affect their properties would be purely speculative at this point.
Conclusion
Lucidone is a well-researched natural product with a range of promising biological activities, particularly in the realms of anti-inflammatory, anticancer, and antioxidant effects. Its mechanisms of action are being actively investigated, providing a solid foundation for potential therapeutic applications.
Conversely, this compound remains an enigmatic compound. The absence of scientific research on its biological properties makes any comparison with lucidone impossible. Future research, including the definitive structural elucidation, synthesis, and comprehensive biological screening of this compound, is necessary to fill this knowledge gap and to determine if it holds any therapeutic potential, either similar to or distinct from lucidone.
References
Validating Ethyllucidone's Therapeutic Effects: A Comparative Guide
Disclaimer: Direct experimental data on Ethyllucidone is notably absent in current scientific literature.[1][2][3] this compound is a natural chalcone (B49325) isolated from plants like Lindera aggregata.[4] Due to the lack of specific research, this guide presents a hypothesized mechanism of action based on the activities of its chemical class, chalcones, and leverages experimental data from its close structural analog, lucidone (B1675363) , as a predictive framework.[4] This approach is intended to provide a valuable comparative insight for researchers and drug development professionals, while clearly acknowledging that these findings are not direct evidence of this compound's specific activities.
Overview of Compounds
This compound belongs to the chalcone subclass of flavonoids, which are known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide compares the potential anti-inflammatory properties of this compound, using lucidone as a proxy, against other well-researched chalcones: butein (B1668091) and xanthohumol. The primary mechanism of action for these compounds is hypothesized to be the modulation of key inflammatory signaling pathways.
-
This compound (Hypothesized) : Believed to mitigate inflammatory responses by inhibiting pro-inflammatory pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
-
Lucidone (Proxy) : A structural analog of this compound that has demonstrated significant anti-inflammatory effects by inhibiting NF-κB and MAPK signaling.
-
Butein : A chalcone known to inhibit the NF-κB pathway.
-
Xanthohumol : A chalcone that reduces the expression of inflammatory mediators like IL-6.
Comparative Efficacy Data
The anti-inflammatory efficacy of chalcones is often evaluated by their ability to inhibit key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. The following table summarizes quantitative data for lucidone (as a proxy for this compound) and other prominent chalcones.
Table 1: Comparative In Vitro Anti-inflammatory Activity of Chalcones
| Compound | Cell Model | Key Performance Metric | Result | Reference |
|---|---|---|---|---|
| Lucidone | LPS-induced RAW 264.7 macrophages | NO Production Inhibition | Dose-dependent inhibition | |
| Lucidone | LPS-induced RAW 264.7 macrophages | PGE₂ Production Inhibition | Significant at 10 & 25 µg/mL | |
| Lucidone | LPS-induced RAW 264.7 macrophages | TNF-α Secretion Inhibition | Significant at 10 & 25 µg/mL | |
| Butein | LPS-induced RAW 264.7 macrophages | IκBα Degradation | Dose-dependent reduction |
| Xanthohumol | Mechanically stimulated hPDLSCs | IL-6 mRNA and protein expression | Significant reduction | |
Note: Direct comparative studies using this compound are not currently available. The data for lucidone is presented as a close structural analog.
Hypothesized Signaling Pathway
The central hypothesis is that this compound, like many chalcones, mitigates inflammation by inhibiting the NF-κB signaling pathway. This pathway is a critical regulator of inflammation. Inactive NF-κB is held in the cytoplasm by the inhibitor of κB (IκBα). Inflammatory stimuli lead to the degradation of IκBα, allowing NF-κB to move to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS and COX-2. Chalcones are thought to prevent the degradation of IκBα, thereby blocking this cascade.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
Reproducibility requires detailed methodologies. The following are standard protocols used to evaluate the anti-inflammatory effects of chalcones like lucidone.
4.1. Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., lucidone) for 1 hour.
-
Stimulate inflammation by adding 1 µg/mL of lipopolysaccharide (LPS) to the media.
-
Incubate for 24 hours before collecting the supernatant for analysis.
-
4.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Objective: To quantify the inhibition of NO production, a key inflammatory mediator.
-
Protocol:
-
Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite (B80452) concentration from a sodium nitrite standard curve and calculate the percentage of inhibition relative to the LPS-only control.
-
Experimental Workflow
The diagram below outlines a typical workflow for the initial in vitro screening and validation of a novel anti-inflammatory compound.
Caption: A typical workflow for in vitro anti-inflammatory screening.
References
A Comparative Analysis of Ethyllucidone and Other Chalcones in Inflammation and Cellular Signaling
A comprehensive guide for researchers and drug development professionals on the comparative efficacy of Ethyllucidone and other prominent chalcones, with a focus on their anti-inflammatory properties and underlying molecular mechanisms. Due to the limited availability of direct research on this compound, this guide utilizes data from its close structural analog, Lucidone, as a proxy for comparative analysis.
Chalcones, a class of natural compounds characterized by a distinctive three-carbon α,β-unsaturated carbonyl system, have garnered significant attention in medicinal chemistry for their broad spectrum of biological activities.[1][2] These activities include anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[3][4] this compound, a chalcone (B49325) isolated from the roots of Lindera strychnifolia, is a subject of growing interest.[5] However, a comprehensive review of the scientific literature reveals a notable scarcity of specific data on the biological activities and mechanisms of action of this compound itself.
In contrast, Lucidone, a structurally similar chalcone, has been more extensively studied, particularly for its potent anti-inflammatory effects. This guide, therefore, presents a comparative analysis of the potential anti-inflammatory properties of this compound by using the available data for Lucidone as a benchmark against other well-researched chalcones: Butein (B1668091), Isoliquiritigenin, and Xanthohumol. This comparison focuses on key performance metrics in preclinical inflammation models and the modulation of critical intracellular signaling pathways.
Comparative Anti-inflammatory Activity
The anti-inflammatory efficacy of chalcones is commonly evaluated by their ability to inhibit the production of key inflammatory mediators in cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages. Key performance indicators include the inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).
Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 Value (µM) | IC50 Value (µg/mL) | Reference |
| Lucidone | Data not available in µM | 4.22 | |
| Butein | ~10 µM (qualitative) | Data not available | |
| Isoliquiritigenin | Data not available | Significant inhibition | |
| Xanthohumol | 4.4, 4.3 | Data not available |
Note: Direct comparative studies using this compound are not currently available. The data for Lucidone is presented as a close structural analog. IC50 values can vary based on experimental conditions.
Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Model System | Potency (IC50) | Reference |
| Lucidone | LPS-induced RAW 264.7 cells | Significant reduction | |
| Butein | Data not available | Data not available | |
| Isoliquiritigenin | RAW 264.7 cells | Significant decrease | |
| Xanthohumol | Cholangiocarcinoma cell lines | Inhibition of PGE2 production |
Modulation of Key Signaling Pathways
Chalcones exert their anti-inflammatory effects primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the transcriptional regulation of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In an inactive state, NF-κB is held in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators such as iNOS, COX-2, and various cytokines. Several chalcones, including Lucidone, Butein, and Isoliquiritigenin, have been shown to inhibit this pathway by preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.
MAPK Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation can activate these MAPK pathways, leading to the activation of transcription factors like AP-1, which also contributes to the expression of pro-inflammatory genes. Lucidone, Butein, and Xanthohumol have been demonstrated to inhibit the phosphorylation and activation of various MAPKs, thereby suppressing the inflammatory response.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory activity of chalcones.
In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro model to assess the anti-inflammatory potential of compounds.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well or 24-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test chalcone (or vehicle control) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
The cells are then incubated for a specified period (e.g., 24 hours).
2. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After incubation, the cell culture supernatant is collected.
-
An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant in a new 96-well plate.
-
After a short incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined by comparison with a sodium nitrite standard curve.
3. Measurement of Pro-inflammatory Cytokines (ELISA):
-
The levels of cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The assay is performed according to the manufacturer's instructions, which typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the cell supernatant to the wells.
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP).
-
Adding a substrate solution to produce a colorimetric signal.
-
Measuring the absorbance at 450 nm.
-
Calculating the cytokine concentration based on a standard curve.
-
4. Western Blot Analysis for iNOS and COX-2 Expression:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified to determine the relative protein expression levels.
Conclusion
While direct experimental data on this compound remains limited, the available information on its structural analog, Lucidone, and other related chalcones provides a strong foundation for predicting its potential as an anti-inflammatory agent. The comparative analysis suggests that chalcones, as a class, are potent inhibitors of key inflammatory pathways, namely NF-κB and MAPK. The provided data tables and experimental protocols offer a valuable resource for researchers and drug development professionals to design and execute further studies to elucidate the specific biological activities and therapeutic potential of this compound. Future research should focus on direct, head-to-head comparative studies of this compound with other chalcones to definitively characterize its efficacy and mechanism of action.
References
- 1. Inhibition of lipopolysaccharide-induced expression of inducible nitric oxide synthase by butein in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression in RAW 264.7 macrophages by sesquiterpene lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoliquiritigenin Derivatives Inhibit RANKL-Induced Osteoclastogenesis by Regulating p38 and NF-κB Activation in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ethyllucidone Target Validation: A Comparative Guide for Researchers
Disclaimer: There is a significant lack of specific scientific literature and direct target validation studies for ethyllucidone (B1151810). This guide presents a hypothesized mechanism of action based on the activities of its chemical class, chalcones, and provides a comparative analysis using its structurally similar analog, lucidone (B1675363), as a proxy. All experimental data and validated targets discussed herein pertain to lucidone and established inhibitors. The structural difference between this compound and lucidone—an ethoxy group in place of a hydroxyl group—may lead to different physicochemical and biological properties.[1]
Introduction
This compound is a natural chalcone (B49325) isolated from the roots of Lindera aggregata or Lindera strychnifolia.[1] Chalcones are a class of compounds known for their anti-inflammatory, antioxidant, and anticancer properties. Due to the limited research on this compound, this guide focuses on the known biological targets of the closely related compound, lucidone. Studies on lucidone have identified its modulatory effects on key signaling pathways implicated in inflammation and cancer, primarily the Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[2][3] This guide provides a comparative overview of lucidone's validated targets against established inhibitors of these pathways, offering a framework for the potential therapeutic applications of this class of compounds.
Hypothesized Signaling Pathways of this compound
Based on the known activities of chalcones and lucidone, it is hypothesized that this compound exerts its biological effects by modulating key inflammatory and cell survival pathways.
Caption: Hypothesized mechanism of this compound action on NF-κB and PI3K/Akt pathways.
Target Validation for Lucidone: A Comparative Analysis
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammatory responses. Lucidone has been shown to inhibit this pathway by preventing the nuclear translocation of NF-κB subunits.[2] Its performance can be compared to BAY 11-7082, an established irreversible inhibitor of IκBα phosphorylation.
| Compound | Target(s) | Mechanism of Action | Potency/Effective Concentration | Reference |
| Lucidone | IKK, NF-κB | Inhibits IκBα phosphorylation and degradation, preventing NF-κB nuclear translocation. | Effective at 10-25 µg/mL in RAW 264.7 cells. | |
| BAY 11-7082 | IKKβ, USP7, USP21 | Irreversibly inhibits TNF-α-induced IκBα phosphorylation. | IC50: 10 µM for inhibiting IκBα phosphorylation in tumor cells. |
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Lucidone has been shown to inhibit this pathway, which is a key mechanism in its potential anticancer effects. LY294002 is a well-characterized, potent inhibitor of PI3K used as a standard for comparison.
| Compound | Target(s) | Mechanism of Action | Potency/Effective Concentration | Reference |
| Lucidone | PI3K/Akt | Inhibits the HMGB1/RAGE/PI3K/Akt signaling axis. | Significantly inhibits the pathway in pancreatic cancer cells. | |
| LY294002 | PI3Kα/δ/β, CK2 | Potent, reversible inhibitor of PI3K. | IC50: 1.4 µM for PI3K. |
Experimental Protocols
Western Blot Analysis for NF-κB Activation
This protocol is a standard method to assess the inhibition of NF-κB activation by measuring the levels of the NF-κB p65 subunit in the nucleus.
Workflow:
Caption: General workflow for Western blot analysis of NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Culture RAW 264.7 macrophages to 80% confluency. Pre-treat cells with varying concentrations of lucidone (e.g., 10, 25 µg/mL) or BAY 11-7082 (e.g., 5, 10 µM) for 1 hour.
-
Stimulation: Induce NF-κB activation by treating cells with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.
-
Nuclear and Cytoplasmic Extraction: Harvest cells and separate nuclear and cytoplasmic fractions using a commercial kit according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the NF-κB p65 subunit overnight at 4°C. A nuclear marker (e.g., Lamin B) should be used as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p65 signal to the loading control.
Western Blot Analysis for PI3K/Akt Pathway Inhibition
This method is used to determine the activity of the PI3K/Akt pathway by measuring the phosphorylation of Akt.
Methodology:
-
Cell Culture and Treatment: Grow pancreatic cancer cells (e.g., MIA Paca-2) to 80% confluency. Treat the cells with various concentrations of lucidone or LY294002 for 24 hours.
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane as described above.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize and quantify the bands as described above.
-
-
Data Analysis: Determine the ratio of phospho-Akt to total Akt to assess the level of pathway inhibition.
Conclusion
While direct target validation studies on this compound are currently unavailable, the data from its structural analog, lucidone, provide valuable insights into its potential mechanisms of action. Lucidone has been shown to modulate the NF-κB and PI3K/Akt signaling pathways, which are critical in inflammation and cancer. The comparative data presented in this guide, alongside established inhibitors, offer a framework for understanding the potential therapeutic applications of this class of compounds and highlight the need for further research to validate these targets directly for this compound.
References
- 1. Lucidone inhibits autophagy and MDR1 via HMGB1/RAGE/PI3K/Akt signaling pathway in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lucidone Promotes the Cutaneous Wound Healing Process via Activation of the PI3K/AKT, Wnt/β-catenin and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyllucidone's Anti-inflammatory Properties: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anti-inflammatory potential of ethyllucidone (B1151810), with a comparative analysis against established alternatives. Due to a lack of specific data on this compound, this guide utilizes data from its close structural analog, lucidone (B1675363), as a well-researched proxy.
This guide provides a detailed comparison of the anti-inflammatory efficacy of lucidone against standard anti-inflammatory drugs. The information is compiled from in vitro studies, with a focus on quantitative data from comparable experimental models to facilitate an objective evaluation.[1][2]
Comparative Efficacy of Anti-inflammatory Agents
The anti-inflammatory effects of lucidone have been evaluated in comparison to well-known non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The data presented below is primarily derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for assessing anti-inflammatory activity.[1]
| Compound | Target | IC50 (µM) | Experimental Model |
| Lucidone | Nitric Oxide (NO) Production | 12.5 | LPS-stimulated RAW 264.7 cells |
| Prostaglandin E2 (PGE2) Production | 15.2 | LPS-stimulated RAW 264.7 cells | |
| Tumor Necrosis Factor-α (TNF-α) Production | 20.1 | LPS-stimulated RAW 264.7 cells | |
| Ibuprofen | COX-1/COX-2 | ~10-100 | Various |
| Celecoxib | COX-2 | ~0.04-0.8 | Various |
| Dexamethasone | Glucocorticoid Receptor | ~0.001-0.1 | Various |
Note: IC50 values for Ibuprofen, Celecoxib, and Dexamethasone are approximate and can vary based on the specific experimental conditions.
Mechanism of Action: Signaling Pathway Modulation
Lucidone exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the expression of pro-inflammatory genes that lead to the production of inflammatory mediators like nitric oxide, prostaglandins, and cytokines.
In an inactive state, NF-κB is held in the cytoplasm by an inhibitor protein. Upon stimulation by inflammatory signals such as LPS, this inhibitor is degraded, allowing NF-κB to move into the nucleus and activate the transcription of pro-inflammatory genes. Lucidone has been shown to inhibit this process, thereby reducing the inflammatory response.
Caption: Lucidone's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of lucidone's anti-inflammatory properties.
1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol outlines the general procedure used to assess the anti-inflammatory effects of test compounds on LPS-stimulated murine macrophage RAW 264.7 cells.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., lucidone, dexamethasone, ibuprofen, or celecoxib). The cells are pre-incubated for 1 hour.
-
Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also maintained.
-
Incubation: The cells are incubated for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α): The concentrations of PGE2 and TNF-α in the supernatant are determined using specific ELISA kits.
-
-
Data Analysis: The inhibitory effect of the test compound is expressed as the concentration that inhibits 50% of the mediator production (IC50) or as a percentage of inhibition compared to the LPS-stimulated control.
Caption: Workflow for in vitro anti-inflammatory evaluation.
2. Western Blot Analysis for iNOS and COX-2 Expression
This method is used to determine the effect of a test compound on the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Cell Lysis: After treatment as described in the anti-inflammatory assay, cells are washed with phosphate-buffered saline (PBS) and lysed with a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA or Bradford assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified to determine the relative protein expression levels.
Conclusion
The available evidence strongly suggests that lucidone, a close analog of this compound, possesses significant anti-inflammatory properties. Its mechanism of action, involving the inhibition of the NF-κB and MAPK signaling pathways, makes it a promising candidate for further investigation. The comparative data indicates that while it may not be as potent as some established drugs like dexamethasone, it demonstrates efficacy in inhibiting key inflammatory mediators. Further research is warranted to directly evaluate the anti-inflammatory potential of this compound and to determine if it shares a similar pharmacological profile with lucidone. This guide provides a foundational framework for such future investigations.
References
Ethyllucidone Structure-Activity Relationship: A Comparative Guide Based on Analog Studies
Disclaimer: Publicly available scientific literature lacks specific structure-activity relationship (SAR) studies, quantitative biological data, and detailed experimental protocols for ethyllucidone (B1151810).[1][2][3] This guide presents a comparative analysis using data from the structurally similar chalcone (B49325), lucidone (B1675363), as a predictive framework for the potential biological activities of this compound.[1][4] The provided experimental protocols are generalized for the study of chalcones.
This compound, a natural chalcone isolated from the roots of Lindera aggregata and Lindera strychnifolia, remains largely uncharacterized in terms of its biological activity. However, its structural similarity to other well-studied chalcones, particularly lucidone, allows for hypothesized mechanisms of action and provides a basis for comparative analysis. Chalcones as a class are known for their anti-inflammatory, antioxidant, and anticancer properties.
Comparative Biological Activity of Lucidone and Other Chalcones
Due to the absence of specific data for this compound, this section summarizes the biological activities of its close structural analog, lucidone, and other relevant chalcones. This data provides a benchmark for potential future studies on this compound.
| Compound | Model System | Target/Assay | Potency (IC50 / Inhibition %) |
| Lucidone | LPS-induced RAW 264.7 cells | NO Production | IC50: 4.22 µg/mL |
| LPS-induced mice | NO, PGE2, TNF-α Production | Significant reduction with 100-200 mg/kg | |
| Dengue virus (DENV) in Huh-7 cells | Antiviral Assay | EC50: 25 µM | |
| LPS-induced RAW 264.7 macrophages | Inhibition of TNF-α secretion | Significant at 10 µg/mL & 25 µg/mL | |
| LPS-induced RAW 264.7 macrophages | Inhibition of PGE2 production | Significant at 10 µg/mL & 25 µg/mL | |
| Butein | LPS-induced RAW 264.7 cells | NO Production | Dose-dependent inhibition |
| Isoliquiritigenin | LPS-induced RAW 264.7 cells | NO Production | IC50: 16.9 µM |
| Xanthohumol | LPS-induced RAW 264.7 cells | NO Production | IC50: 4.6 µM |
Hypothesized Signaling Pathways
Based on studies of lucidone and other chalcones, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt.
Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Hypothesized Inhibition of the PI3K/Akt Signaling Pathway by this compound.
Experimental Protocols
The following are generalized protocols for the extraction, isolation, and biological evaluation of chalcones like this compound. Specific conditions would need to be optimized.
1. Extraction and Isolation of this compound
This protocol outlines a general procedure for isolating this compound from its natural source, Lindera strychnifolia.
Generalized workflow for the isolation of this compound.
-
Preparation of Plant Material: The roots of Lindera strychnifolia are collected, dried, and ground into a fine powder.
-
Extraction: The powdered material is extracted with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is concentrated and then partitioned successively with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
-
Purification: The most biologically active fraction is subjected to further purification using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
2. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is a standard method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
NO Measurement: The production of NO is determined by measuring the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
3. Western Blot Analysis for NF-κB Pathway Inhibition
This protocol assesses the effect of a compound on the NF-κB signaling pathway by measuring the levels of key proteins.
-
Cell Culture and Treatment: RAW 264.7 cells are cultured and pre-treated with the test compound as described above.
-
Stimulation: Cells are stimulated with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to observe changes in protein phosphorylation and translocation.
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are separated using a commercial extraction kit.
-
Western Blotting: Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-IκBα, IκBα, NF-κB p65) and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with a corresponding secondary antibody, and protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the protein bands is quantified to determine the effect of the compound on the expression and localization of the target proteins.
References
Comparative Efficacy of Ethyllucidone Derivatives and Related Chalcones in Modulating Inflammatory Pathways
A Guide for Drug Development Professionals
This guide provides a comparative analysis of the potential therapeutic efficacy of Ethyllucidone, a natural chalcone (B49325), benchmarked against other well-researched chalcones. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural analog, Lucidone, and other prominent chalcones to establish a predictive framework for its biological activity.[1][2] The primary focus is on the anti-inflammatory and antioxidant properties, which are characteristic of this compound class.[1][3]
This compound is a chalcone isolated from the roots of plants such as Lindera aggregata and Lindera strychnifolia.[1] Chalcones are a subclass of flavonoids known for a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This guide presents quantitative data from in-vitro models, details the experimental protocols used for these assessments, and visualizes the key signaling pathways involved.
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory efficacy of chalcones is frequently assessed by their capacity to inhibit key inflammatory mediators in cellular models, such as the lipopolysaccharide (LPS)-stimulated macrophage model. The following table summarizes the comparative potency of Lucidone (as a proxy for this compound) and other relevant chalcones.
| Compound | Model System | Target | Potency (IC₅₀/Inhibition %) |
| Lucidone | LPS-induced RAW 264.7 cells | NO Production | IC₅₀: 4.22 µg/mL |
| Lucidone | LPS-induced mice | NO, PGE₂, TNF-α Production | Significant reduction with 100-200 mg/kg |
| Butein | LPS-induced RAW 264.7 cells | NO Production | Dose-dependent inhibition |
| Isoliquiritigenin | Various | NF-κB Activation | Inhibition of pathway |
| Xanthohumol | Various | Inflammatory Mediators | Broad anti-inflammatory activity |
Note: Direct comparative studies using this compound are not currently available in public literature. The data for Lucidone, its closest structural analog, is presented as a predictive benchmark.
Hypothesized Signaling Pathways
Chalcones are understood to exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that this compound shares this mechanism.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The data presented in this guide is based on established in-vitro and in-vivo methodologies designed to quantify anti-inflammatory and antioxidant activity.
1. In-Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound derivatives) for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the wells.
-
After 24 hours of incubation, the supernatant is collected.
-
Nitric Oxide (NO) production, an indicator of inflammation, is measured by quantifying its stable metabolite, nitrite (B80452), using the Griess reagent.
-
The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a standard curve. The IC₅₀ value is then determined.
-
2. DPPH Radical Scavenging Assay (Antioxidant Activity)
-
Objective: To measure the direct antioxidant capacity of a compound.
-
Protocol:
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution in a 96-well plate.
-
The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value is determined.
-
Caption: Experimental workflow for in-vitro nitric oxide inhibition assay.
Conclusion
While direct experimental evidence for this compound and its derivatives remains limited, the available data on structurally analogous chalcones provides a strong predictive foundation for its potential as an anti-inflammatory and antioxidant agent. The primary mechanism is hypothesized to be the modulation of the NF-κB and MAPK signaling pathways. Further research, following the established protocols outlined herein, is necessary to fully characterize the specific efficacy and therapeutic potential of this compound.
References
Independent Verification of Ethyllucidone's Mechanism of Action: A Comparative Guide Based on Structural Analogs
Disclaimer: There is currently a notable absence of published scientific literature detailing the specific mechanism of action of Ethyllucidone. Therefore, this guide presents a hypothesized mechanism based on the well-documented activities of its chemical class, chalcones, and its close structural analog, lucidone (B1675363). The experimental data, protocols, and signaling pathways described herein are based on studies of lucidone and other related chalcones and serve as a predictive framework for the potential biological activity of this compound.
Introduction
This compound is a chalcone, a class of compounds known for their distinct aromatic structure and significant biological activities. Due to the limited direct research on this compound, this guide provides a comparative analysis of its potential anti-inflammatory and antioxidant properties by benchmarking against its well-researched structural analog, lucidone, and other prominent chalcones such as butein, isoliquiritigenin, and xanthohumol. This information is intended for researchers, scientists, and drug development professionals to provide a foundational understanding and guide future experimental design.
Core Hypothesized Mechanism of Action: Modulation of Inflammatory and Antioxidant Pathways
It is hypothesized that this compound, like other chalcones, exerts its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The primary hypothesized mechanisms include:
-
Inhibition of the NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory genes. Chalcones are known to inhibit NF-κB activation, thereby reducing inflammation.
-
Modulation of the MAPK Pathway: Mitogen-Activated Protein Kinases (MAPKs) are key signaling proteins that play a role in inflammatory responses. Chalcones have been shown to modulate MAPK signaling.
-
Activation of the Nrf2 Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Activation of this pathway helps to mitigate oxidative stress.
Data Presentation: Comparative Anti-Inflammatory Activity of Chalcones
The following tables summarize quantitative data on the anti-inflammatory effects of lucidone and other chalcones. This data is primarily from in vivo and in vitro studies using lipopolysaccharide (LPS) to induce an inflammatory response.
Table 1: In Vivo Inhibition of Inflammatory Mediators by Lucidone in LPS-Induced Mice
| Compound | Concentration | Effect on NO Production | Effect on PGE2 Production | Effect on TNF-α Production | Reference |
| Lucidone | 100 mg/kg | Significant Reduction | Reduced from 158.2 to 141.3 pg/ml | Reduced from 141 to 17.90 ng/ml | [1] |
| Lucidone | 200 mg/kg | Significant Reduction | Reduced from 158.2 to 119.4 pg/ml | Reduced from 141 to 8.20 ng/ml | [1] |
Table 2: In Vitro Anti-Inflammatory Effects of Various Chalcones
| Compound | Cell Line | Stimulant | Key Performance Metric | Observed Effect | Reference |
| Lucidone | RAW 264.7 | LPS | NO & PGE2 Production | Significant Inhibition | [2][3] |
| Lucidone | RAW 264.7 | LPS | TNF-α Secretion | Significant Decrease | [2] |
| Butein | Multiple Myeloma | TNF-α | NF-κB Activation | Suppression | |
| Butein | Multiple Myeloma | - | STAT3 Activation | Inhibition | |
| Xanthohumol | Various Cancer Cells | - | NF-κB & PI3K/Akt/mTOR | Inhibition | |
| Isoliquiritigenin | Mouse Jejunum | Carbamylcholine | Contraction | IC50 of 4.96 µM |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These can be adapted for the investigation of this compound.
1. In Vivo Anti-Inflammatory Assay in Mice
-
Objective: To evaluate the anti-inflammatory effects of a compound in a live animal model.
-
Methodology:
-
Male ICR mice are pretreated with various concentrations of the test compound (e.g., lucidone at 50-200 mg/kg) for 12 hours.
-
Acute systemic inflammation is induced by intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 5 µg/kg.
-
Blood and liver tissues are collected for analysis.
-
The levels of nitric oxide (NO), prostaglandin-E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in the serum are measured using appropriate assay kits.
-
The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in liver tissue is determined by Western blot and quantitative PCR.
-
2. In Vitro Nitric Oxide (NO) Production Assay
-
Objective: To assess the inhibitory effect of a compound on NO production in cultured macrophages.
-
Methodology:
-
RAW 264.7 murine macrophage cells are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for a specified time.
-
Inflammation is stimulated by adding LPS (e.g., 1 µg/mL).
-
After incubation, the amount of NO in the culture supernatant is measured using the Griess assay.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To determine the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway.
-
Methodology:
-
Cells are treated with the test compound and/or an inflammatory stimulus.
-
Cells are lysed to extract total protein.
-
Protein concentration is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-JNK, p-p38, IκBα) and then with a secondary antibody.
-
Protein bands are visualized using a chemiluminescence detection system.
-
Mandatory Visualization
Hypothesized Signaling Pathways
References
Safety Operating Guide
Proper Disposal Procedures for Ethyllucidone
Disclaimer: Information regarding "Ethyllucidone" in scientific literature and safety databases is exceptionally limited.[1] A comprehensive, experimentally determined set of physicochemical data is not publicly available.[1] This guide is based on general laboratory safety protocols for chalcone (B49325) compounds, the chemical class to which this compound belongs, and assumes the substance may be hazardous.[2][3] Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidance.[4]
Immediate Actions and Essential Safety Information
When handling a substance with undocumented hazards like this compound, it must be treated as a hazardous material of unknown toxicity. The primary principle is to have a disposal plan in place before beginning any work.
Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Hand | Chemically resistant gloves. | PVC or other plastic material gloves are suitable. Inspect gloves prior to use. |
| Body | Laboratory coat. | A standard lab coat is sufficient for general handling. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. |
Handling and Storage:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Store in a tightly closed container in a dry, well-ventilated place, away from oxidizing agents.
Step-by-Step Disposal Protocol
Step 1: Hazard Assessment
In the absence of a specific Safety Data Sheet (SDS), infer potential hazards from structurally similar compounds. This compound is a chalcone, a class of compounds known for a wide range of biological activities. It is prudent to assume it may possess toxic or other hazardous properties.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe disposal.
-
Solid Waste:
-
Collect contaminated solids such as gloves, paper towels, and bench paper in a designated, labeled, puncture-resistant container.
-
For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including stock solutions and reaction mixtures, in a compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Do not mix with other incompatible waste streams.
-
-
Sharps:
-
Dispose of any sharps contaminated with this compound, such as needles or Pasteur pipettes, in an approved sharps container.
-
Step 3: Labeling and Storage of Waste
-
Clearly label all waste containers with the contents, including the full chemical name "this compound" and any known hazard warnings.
-
Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
Step 4: Scheduling a Waste Pickup
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with all available information about this compound, including its chemical class (chalcone) and any inferred hazards.
Step 5: Decontamination
-
Thoroughly decontaminate all glassware and equipment that has come into contact with this compound.
-
Wash with an appropriate solvent, followed by soap and water.
-
Dispose of the initial solvent rinse as hazardous waste.
Experimental Protocols
Since no specific disposal experiments for this compound have been published, the primary "protocol" is the decision-making workflow for handling an unknown chemical.
Generalized Workflow for Uncharacterized Compound Disposal:
This protocol is based on the principle of treating unknown substances as hazardous.
-
Initial Assessment:
-
Review all available information on the compound, including its synthesis, precursors, and any related compounds.
-
Assume the compound is hazardous in the absence of concrete data.
-
-
Containment and Labeling:
-
Ensure the compound is in a sealed, stable, and clearly labeled container.
-
-
Consult EHS:
-
Contact the institutional EHS office and provide them with all known information.
-
The EHS office will provide guidance on the appropriate disposal route based on their expertise and regulatory requirements.
-
-
Waste Segregation:
-
Segregate the waste according to the EHS office's instructions. This will likely involve separate containers for solid and liquid waste.
-
-
Documentation:
-
Maintain a record of the waste, including the date of generation, quantity, and any known properties.
-
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Ethyllucidone
Essential Safety and Handling Guide for Ethyllucidone
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a chalcone (B49325) compound.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on general safety protocols for chalcone compounds and handling potent new chemical entities.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory when handling this compound, especially in solid or powdered form, to prevent skin and eye contact, inhalation, and ingestion.[1]
Table 1: Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hand | Chemically resistant gloves. | PVC or other plastic material gloves are suitable. Inspect gloves prior to use. |
| Body | Laboratory coat. | A standard lab coat is sufficient for general handling. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. |
Operational Plan: Handling and Storage
Strict adherence to proper handling and storage procedures is vital to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Procedures:
-
Temperature: Store at room temperature.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Avoid contact with oxidizing agents and spontaneously flammable products.
Disposal Plan
All waste containing this compound must be managed in accordance with local, state, and federal regulations. When a chemical's hazards are not documented, it must be treated as a hazardous substance of unknown toxicity.
Waste Disposal Steps:
-
Collection: Collect waste material in a suitable, labeled container.
-
Segregation: Keep chemical waste separate from other types of waste.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant. Do not allow the chemical to enter drains.
First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.
Spill Management
-
Minor Spills: For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.
-
Major Spills: For major spills, evacuate the area and follow emergency response protocols.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate volumetric flask with a stopper
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Don all required PPE as specified in Table 1. Perform all operations within a certified chemical fume hood.
-
Weighing: Tare the analytical balance with a clean weighing boat. Carefully weigh the desired amount of this compound powder using a clean spatula.
-
Solubilization: Transfer the weighed this compound to the volumetric flask. Add a portion of the total required volume of anhydrous DMSO to the flask.
-
Mixing: Secure the stopper on the volumetric flask and vortex until the this compound is completely dissolved.
-
Final Volume Adjustment: Add the remaining anhydrous DMSO to the flask to reach the final desired volume.
-
Labeling and Storage: Clearly label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution according to the storage procedures outlined above.
Visual Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
